molecular formula C6H5N3O B1620253 Imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 56468-21-4

Imidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B1620253
CAS No.: 56468-21-4
M. Wt: 135.12 g/mol
InChI Key: SLYRIXNICMCXFH-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazin-8(7H)-one (CAS 56468-21-4) is a privileged chemical scaffold in medicinal chemistry, primarily recognized for its significant role in the discovery and development of novel epigenetic inhibitors. Its core structure is a key pharmacophore in the design of potent and selective chemical probes targeting bromodomain-containing proteins. Research has demonstrated its application in creating high-affinity ligands, such as BRD9 inhibitors, which exhibit robust anti-proliferation effects against human cancer cell lines like A549 and EOL-1 . Furthermore, this scaffold has been successfully exploited to develop potent inhibitors for the Bromodomain and Extraterminal (BET) family, particularly BRD4. These inhibitors have shown excellent activity at the nanomolar level and can effectively trigger apoptosis in cancer cells, highlighting their potential for leukemia treatment and other oncological research . The imidazo[1,5-a]pyrazin-8(7H)-one core provides a versatile template for structure-activity relationship (SAR) studies, allowing for optimization of potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRIXNICMCXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308809
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56468-21-4
Record name NSC209767
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Imidazo[1,5-a]pyrazin-8(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Imidazo[1,5-a]pyrazin-8(7H)-one Core

The Imidazo[1,5-a]pyrazin-8(7H)-one scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry. Its unique electronic and structural features make it a privileged core for the development of novel therapeutics, most notably as potent and selective inhibitors of bromodomains, such as BRD9.[1] As with any promising pharmaceutical lead, a thorough understanding of its intrinsic chemical properties and stability is paramount for successful drug development. This guide provides a comprehensive overview of the chemical characteristics and stability profile of the Imidazo[1,5-a]pyrazin-8(7H)-one core, offering field-proven insights for researchers navigating its development.

Molecular Structure and Physicochemical Properties

The Imidazo[1,5-a]pyrazin-8(7H)-one molecule consists of a fused imidazole and pyrazinone ring system. This arrangement results in a planar structure with a unique distribution of electron density, which dictates its chemical behavior.

Structural and Electronic Features

The structure of the parent Imidazo[1,5-a]pyrazin-8(7H)-one is characterized by the presence of a lactam functionality within the pyrazinone ring and an imidazole ring that contributes to its aromaticity and potential for hydrogen bonding. The nitrogen atoms in the scaffold can act as both hydrogen bond donors and acceptors, influencing its solubility and interactions with biological targets.

Computational studies on related nitrogen heterocycles suggest that the fusion of the imidazole ring to the pyrazine ring enhances the delocalization of π-electrons, which contributes to the overall stability of the molecule.[2] However, the presence of the electron-withdrawing carbonyl group in the pyrazinone ring can create reactive sites susceptible to nucleophilic attack.

Solubility and pKa
  • Solubility : The parent compound is expected to have moderate solubility in polar organic solvents like DMSO and DMF.[3] Its solubility in aqueous media is likely to be pH-dependent due to the presence of basic nitrogen atoms and the acidic lactam proton.

  • pKa : The imidazole moiety contains a basic nitrogen that can be protonated. The pKa of this nitrogen is expected to be in the range of 5-7, typical for imidazole-containing heterocycles. The lactam proton is weakly acidic, with an estimated pKa well above 14, and is unlikely to be deprotonated under physiological conditions.

A summary of the estimated physicochemical properties is presented in Table 1.

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₆H₅N₃OBased on core structure
Molecular Weight 135.12 g/mol Based on core structure
Appearance Likely a crystalline solidCommon for similar heterocyclic compounds[4]
Solubility Soluble in DMSO, DMF; pH-dependent aqueous solubilityInferred from related imidazopyrazinones[3]
LogP (calculated) ~0.8Based on similar structures like Imidazo[1,5-a]pyrazine[5]
pKa (basic) 5-7Typical range for imidazole nitrogens
pKa (acidic) >14Estimated for the lactam proton

Table 1: Estimated Physicochemical Properties of Imidazo[1,5-a]pyrazin-8(7H)-one

Chemical Reactivity and Stability

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. A comprehensive assessment of the stability of Imidazo[1,5-a]pyrazin-8(7H)-one requires a forced degradation study, which subjects the molecule to a range of stress conditions.

Theoretical Susceptibility to Degradation

The Imidazo[1,5-a]pyrazin-8(7H)-one core possesses several functional groups that could be susceptible to degradation under stress conditions:

  • Lactam Hydrolysis : The amide bond within the pyrazinone ring is a potential site for hydrolysis under acidic or basic conditions. This would lead to ring-opening and the formation of an amino acid derivative.

  • Oxidation : The electron-rich imidazole and pyrazine rings could be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen atoms.

  • Photodegradation : Aromatic heterocyclic systems can absorb UV radiation, which may lead to photochemical reactions and degradation.

The following diagram illustrates the potential sites of chemical reactivity on the Imidazo[1,5-a]pyrazin-8(7H)-one core.

Caption: Potential degradation pathways for the Imidazo[1,5-a]pyrazin-8(7H)-one core.

Recommended Forced Degradation Protocol

To experimentally determine the stability of Imidazo[1,5-a]pyrazin-8(7H)-one, a systematic forced degradation study should be conducted in accordance with ICH guidelines.[6][7][8] The goal is to induce a modest level of degradation (typically 5-20%) to identify the degradation products and pathways without completely destroying the molecule.

2.2.1. Hydrolytic Stability

  • Protocol:

    • Prepare solutions of Imidazo[1,5-a]pyrazin-8(7H)-one in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Expected Outcome: The lactam bond is the most likely site for hydrolysis. Degradation is expected to be more pronounced under strong acidic and basic conditions compared to neutral pH.

2.2.2. Oxidative Stability

  • Protocol:

    • Prepare a solution of Imidazo[1,5-a]pyrazin-8(7H)-one in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at room temperature or slightly elevated temperature for a defined period (e.g., up to 24 hours).

    • Monitor the reaction for the formation of degradation products.

    • Analyze samples by HPLC-MS to identify the mass of any oxidation products.

  • Expected Outcome: Oxidation may lead to the formation of N-oxides or hydroxylated derivatives on the heterocyclic rings.

2.2.3. Photostability

  • Protocol:

    • Expose solid samples and solutions of Imidazo[1,5-a]pyrazin-8(7H)-one to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • Analyze the samples at appropriate time intervals to assess the extent of degradation.

  • Expected Outcome: The conjugated aromatic system may be susceptible to photolytic degradation, potentially leading to complex mixtures of products. The specific degradation pathway is difficult to predict without experimental data.

2.2.4. Thermal Stability

  • Protocol:

    • Expose solid samples of Imidazo[1,5-a]pyrazin-8(7H)-one to elevated temperatures (e.g., 80-120 °C) in a controlled environment.

    • Analyze the samples at various time points to determine the rate of thermal degradation.

    • Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional information on the thermal properties of the solid state.[9][10]

  • Expected Outcome: Imidazo[1,5-a]pyridine and related fused heterocyclic systems are generally reported to have good thermal stability.[4] Significant degradation is not expected at moderately elevated temperatures, but this needs to be confirmed experimentally.

The following diagram outlines the workflow for a comprehensive forced degradation study.

G cluster_0 Forced Degradation Workflow start Imidazo[1,5-a]pyrazin-8(7H)-one Sample hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (e.g., H2O2) start->oxidation photolysis Photolytic Stress (UV/Vis Light) start->photolysis thermal Thermal Stress (Elevated Temperature) start->thermal analysis Stability-Indicating HPLC-UV/MS Analysis hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis identification Degradant Identification (MS, NMR) analysis->identification pathway Degradation Pathway Elucidation identification->pathway

Caption: Workflow for a forced degradation study of Imidazo[1,5-a]pyrazin-8(7H)-one.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.

Primary Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability testing.[11]

  • Method: A reverse-phase HPLC method using a C18 column is generally suitable for this class of compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is a common choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

Identification of Degradation Products: Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products. By coupling an HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting peaks, which provides crucial information about the molecular weight of the degradation products. Further fragmentation analysis (MS/MS) can help in elucidating their structures.

Conclusion and Future Perspectives

The Imidazo[1,5-a]pyrazin-8(7H)-one core represents a valuable scaffold in modern drug discovery. While direct experimental data on its stability is limited, a comprehensive understanding can be built through a systematic approach that combines theoretical knowledge of its chemical structure with well-designed forced degradation studies. The lactam functionality and the electron-rich heterocyclic rings are the most probable sites of instability. A thorough investigation of its behavior under hydrolytic, oxidative, photolytic, and thermal stress is crucial for any drug development program involving this core. The insights gained from such studies will not only ensure regulatory compliance but also guide the development of stable and effective drug products.

References

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  • ACS Publications. Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. Available from: [Link]

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  • HETEROCYCLES. FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. Available from: [Link]

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Sources

Technical Guide: SAR and Optimization of Imidazo[1,5-a]pyrazine IGF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of Imidazo[1,5-a]pyrazine derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scaffold Significance

The imidazo[1,5-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, particularly renowned for its utility in developing Type I ATP-competitive kinase inhibitors. Its planar, bicyclic heteroaromatic nature allows it to mimic the adenine ring of ATP, facilitating tight binding to the hinge region of kinase domains.

While this scaffold has been explored for targets such as BTK (Bruton's Tyrosine Kinase) and c-Src , its most definitive success lies in the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) . The most prominent example is Linsitinib (OSI-906) , a dual inhibitor that progressed to Phase III clinical trials.

This guide dissects the structure-activity relationship (SAR) of this class, focusing on the causality behind molecular modifications that drive potency, selectivity, and pharmacokinetic (PK) stability.

The Core Architecture & Numbering System

To understand the SAR, one must first master the numbering and electronic properties of the core. The imidazo[1,5-a]pyrazine ring system is numbered as follows in most medicinal chemistry contexts (specifically for OSI-906 analogues):

  • Position 8 (C8): The "head" of the molecule, typically interacting with the kinase hinge region.

  • Position 1 (C1): The "tail," extending into the selectivity pocket (often the gatekeeper or solvent-front regions).

  • Position 3 (C3): The "wing," often occupying the ribose binding pocket or solvent-exposed region, critical for physicochemical property tuning.

SAR Logic Map (Graphviz)

SAR_Map Core Imidazo[1,5-a]pyrazine Core Scaffold C8 C8 Position (Hinge Binding) Core->C8 C1 C1 Position (Selectivity/Potency) Core->C1 C3 C3 Position (PK & Solubility) Core->C3 Rule_C8 MUST be -NH2 or small H-bond donor. Essential for H-bond to Hinge (Glu/Met). C8->Rule_C8 Rule_C1 Large Aromatic Systems (e.g., Quinoline). Target Lys1003 (IGF-1R) via cation-pi or H-bond. Determines Selectivity. C1->Rule_C1 Rule_C3 Cycloalkyl/Polar groups (e.g., Cyclobutanol). Avoids steric clash in ribose pocket. Crucial for solubility & metabolic stability. C3->Rule_C3

Caption: Figure 1. Structural logic of the Imidazo[1,5-a]pyrazine scaffold. C8 drives affinity, C1 drives selectivity, and C3 drives drug-like properties.

Detailed Structure-Activity Relationship (SAR)

The C8 Position: The Hinge Anchor

In the development of OSI-906, the C8-amino group (-NH2) is non-negotiable.

  • Mechanism: The exocyclic amine functions as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge residues (specifically Glu1050 in IGF-1R).

  • Validation: Alkylation or removal of this amine leads to a >100-fold loss in potency. The N7 nitrogen of the pyrazine ring serves as the H-bond acceptor.

  • Constraint: This position is sterically restricted. Large substituents here clash with the "gatekeeper" residue (Met1049 in IGF-1R), abolishing activity.

The C1 Position: The Selectivity Filter

This is the most critical vector for optimization. Early hits often utilized simple phenyl groups, but these lacked selectivity against other kinases.

  • The Breakthrough: Replacing phenyl with 2-phenylquinoline (as seen in OSI-906).

  • Causality: The quinoline nitrogen forms a critical water-mediated hydrogen bond or direct interaction with Lys1003 (the catalytic lysine). Furthermore, the extended aromatic system engages in pi-stacking interactions within the ATP binding pocket.

  • Outcome: This modification improves potency from micromolar to nanomolar (IC50 < 40 nM) and provides high selectivity over unrelated tyrosine kinases.

The C3 Position: Pharmacokinetic Tuning

While C1 and C8 lock the molecule into the active site, C3 is used to solve "drug-like" problems (Solubility, LogP, Clearance).

  • Early Failures: Aromatic substitutions at C3 (e.g., phenyl) resulted in highly lipophilic compounds with poor metabolic stability (high clearance).

  • Optimization: Transitioning to small, polar cycloalkyl groups.

  • The OSI-906 Solution: A 1-methylcyclobutanol moiety.[1]

    • Effect 1: Reduces lipophilicity (LogP ~2.0), improving solubility.

    • Effect 2: The hydroxyl group can form H-bonds with solvent or ribose-pocket residues (e.g., Asp1056), slightly enhancing affinity.

    • Effect 3: The cyclobutane ring is metabolically robust compared to linear alkyl chains.

Table 1: SAR Progression from Hit to Lead (Conceptual Data)

Compound IDC8 Subst.C1 Subst.C3 Subst.IGF-1R IC50 (nM)Cellular PotencyNotes
Hit 1 -NH2PhenylPhenyl> 1000PoorNon-selective, poor solubility.
Lead A -NH22-PhenylquinolinePhenyl15ModeratePotent but high clearance (metabolic instability).
OSI-906 -NH2 2-Phenylquinoline 1-Me-Cyclobutanol 35 High Balanced profile. High oral bioavailability.
Analog X -H2-Phenylquinoline1-Me-Cyclobutanol> 10,000InactiveLoss of hinge H-bond (C8-NH2 is essential).

Chemical Synthesis Protocol

The synthesis of the imidazo[1,5-a]pyrazine core requires a robust convergent strategy. The following protocol describes the synthesis of an OSI-906 analogue, emphasizing the formation of the bicyclic core.

Retrosynthetic Strategy

The core is assembled via the cyclodehydration of an amide formed between a (3-chloropyrazin-2-yl)methylamine and a carboxylic acid (representing the C3 substituent).

Step-by-Step Protocol

Step 1: Amide Coupling

  • Reagents: (3-chloropyrazin-2-yl)methanamine hydrochloride (1.0 eq), 1-hydroxy-cyclobutanecarboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF.

  • Procedure: Stir at RT for 2 hours.

  • Checkpoint: Monitor by LC-MS for the formation of the amide intermediate.

  • Causality: The 3-chloro group is preserved to serve as a handle for the eventual introduction of the C8-amine.

Step 2: Cyclodehydration (Ring Closure)

  • Reagents: POCl3 (phosphorus oxychloride) (5.0 eq).

  • Conditions: 80°C for 3 hours.

  • Mechanism: POCl3 activates the amide carbonyl, facilitating intramolecular nucleophilic attack by the pyrazine nitrogen.

  • Product: 8-chloro-3-(1-hydroxycyclobutyl)imidazo[1,5-a]pyrazine.

  • Note: The hydroxyl group on the cyclobutane may require protection (e.g., TBS) depending on exact conditions, though POCl3 can sometimes tolerate tertiary alcohols if temperature is controlled.

Step 3: Halogenation (C1 Functionalization)

  • Reagents: NBS (N-bromosuccinimide) (1.1 eq).

  • Solvent: DMF.

  • Conditions: 0°C to RT.

  • Product: 1-bromo-8-chloro-3-(1-hydroxycyclobutyl)imidazo[1,5-a]pyrazine.

  • Logic: Electrophilic aromatic substitution occurs preferentially at the C1 position of the imidazole ring.

Step 4: Suzuki Coupling (C1 Arylation)

  • Reagents: 2-phenylquinoline-7-boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2M aq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C under Argon for 4 hours.

  • Product: 8-chloro-1-(2-phenylquinolin-7-yl)-3-(1-hydroxycyclobutyl)imidazo[1,5-a]pyrazine.

Step 5: Amination (C8-Cl to C8-NH2)

  • Reagents: NH4OH (conc. aqueous) or NH3 in isopropanol.

  • Conditions: Sealed tube, 100°C, overnight.

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution). The 8-chloro position is highly activated by the fused ring system.

  • Final Product: Linsitinib (OSI-906) .[1][2][3][4]

Synthesis Flowchart (Graphviz)

Synthesis Start Start: (3-chloropyrazin-2-yl)methanamine Amide Step 1: Amide Coupling (+ Carboxylic Acid + HATU) Start->Amide Cyclic Step 2: Cyclization (POCl3, 80°C) Forms Imidazo[1,5-a]pyrazine core Amide->Cyclic Bromo Step 3: Bromination (NBS, DMF) Installs Br at C1 Cyclic->Bromo Suzuki Step 4: Suzuki Coupling (+ Quinoline Boronic Acid) Installs C1 Selectivity Group Bromo->Suzuki Final Step 5: SNAr Amination (NH3, 100°C) Converts C8-Cl to C8-NH2 Suzuki->Final

Caption: Figure 2. Convergent synthesis of OSI-906. The C8-amine is installed last via SNAr to prevent interference with earlier coupling steps.

Biological Validation: The Self-Validating Protocol

To confirm the SAR, one must utilize a robust kinase assay. The following is a standard protocol for evaluating IGF-1R inhibition.

In Vitro Kinase Assay (FRET-based)
  • Objective: Determine IC50 against recombinant human IGF-1R kinase domain.

  • Reagents:

    • Enzyme: IGF-1R (cytoplasmic domain, residues 930-1367).

    • Substrate: Poly(Glu:Tyr) (4:1) peptide labeled with a fluorophore (e.g., FITC).

    • ATP: at Km (approx. 10-20 µM).

  • Protocol:

    • Mix: Combine Enzyme (2 nM final) + Test Compound (serial dilution in DMSO) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Incubate: 15 mins at RT (allows compound to bind hinge).

    • Initiate: Add ATP + Substrate.

    • Run: Incubate 60 mins at RT.

    • Detect: Add EDTA (stop solution) and detection antibody (Europium-labeled anti-phosphotyrosine).

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Validation Criteria:

    • Z-factor: Must be > 0.5.

    • Reference Control: OSI-906 must yield IC50 ~35-40 nM. If >100 nM, check ATP freshness or enzyme activity.

Downstream Signaling Pathway

Inhibition of IGF-1R by imidazo[1,5-a]pyrazines blocks the phosphorylation of IRS-1/2, subsequently shutting down the PI3K/AKT and MAPK pathways.

Signaling Ligand IGF-1 / Insulin Receptor IGF-1R / IR (Tyrosine Kinase) Ligand->Receptor Activates IRS IRS-1/2 Receptor->IRS Phosphorylates Drug Imidazo[1,5-a]pyrazine (Inhibitor) Drug->Receptor Blocks ATP Binding PI3K PI3K IRS->PI3K MAPK RAS / MAPK (Proliferation) IRS->MAPK AKT AKT (Cell Survival) PI3K->AKT

Caption: Figure 3. Mechanism of Action. The inhibitor blocks ATP binding at the receptor level, preventing downstream activation of survival (AKT) and proliferation (MAPK) pathways.

References

  • Discovery of OSI-906: Mulvihill, M. J., et al. (2009).[5] "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[2][5][6] Future Medicinal Chemistry. Link

  • SAR of Imidazo[1,5-a]pyrazines: Mulvihill, M. J., et al. (2008). "Novel 3-substituted imidazo[1,5-a]pyrazine derivatives as potent inhibitors of IGF-1R." Bioorganic & Medicinal Chemistry Letters. Link

  • Structural Basis of Inhibition: Craddock, C., et al. (2012). "Structural basis for the dual inhibition of IGF-1R and IR by OSI-906." Journal of Structural Biology. (Referenced in context of OSI-906 binding mode).
  • Clinical Profile: Fasolo, A., & Sessa, C. (2012). "Targeting the insulin-like growth factor pathway in the treatment of cancer."[5] Current Pharmaceutical Design. Link

  • Synthesis Methodology: Guchhait, S. K., & Madaan, C. (2010). "Synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies." Journal of Organic Chemistry. Link

Sources

Patent Landscape & Technical Guide: Imidazo[1,5-a]pyrazin-8(7H)-one Therapeutics

[1]

Executive Summary

The Imidazo[1,5-a]pyrazin-8(7H)-one scaffold represents a specialized bicyclic heterocycle that has emerged as a privileged structure in the development of Phosphodiesterase 1 (PDE1) inhibitors .[1] Unlike its more common isomer, imidazo[1,2-a]pyrazine, the [1,5-a] variant offers unique vector positioning for hydrogen bond donors/acceptors, making it critical for selectivity against the highly conserved catalytic domains of the PDE superfamily.[1]

This guide analyzes the patent landscape dominated by Intra-Cellular Therapies (ITI) , details the synthetic methodologies required to construct this core, and elucidates the mechanistic pharmacology driving its application in CNS disorders (Schizophrenia, Parkinson’s) and non-CNS indications (Heart Failure).

Chemical Architecture & Pharmacophore

The core structure is a bicyclic system comprising an imidazole ring fused to a pyrazinone ring. The defining feature is the carbonyl group at position 8 and the bridgehead nitrogen.

Structural Differentiation
  • Imidazo[1,2-a]pyrazine: Common kinase inhibitor scaffold (e.g., BTK inhibitors).[1]

  • Imidazo[1,5-a]pyrazin-8(7H)-one: The "PDE1-Specific" scaffold.[1] The 8-oxo moiety acts as a critical hydrogen bond acceptor within the PDE1 metal-binding pocket, while the N7 position allows for substitution to control solubility and blood-brain barrier (BBB) permeability.[1]

Key Pharmacophore Features:

  • 8-Carbonyl: Interactions with Gln/Asn residues in the binding pocket.[1]

  • C1/C3 Positions: Vectors for hydrophobic groups (e.g., benzyl, aryl) to fill the hydrophobic clamp (P-pocket).

  • N7-Substitution: Critical for pharmacokinetic (PK) tuning.[1]

The Patent Landscape[2]

The intellectual property (IP) landscape for this scaffold is highly consolidated, with Intra-Cellular Therapies, Inc. holding the foundational composition of matter patents. However, recent filings indicate a diversification of the scaffold into epigenetics (BRD9 inhibition).

Dominant Assignee: Intra-Cellular Therapies (ITI)

ITI has utilized this core to develop Lenrispodun (ITI-214) , a potent PDE1 inhibitor.[1] While Lenrispodun is a tricyclic derivative, the broad claims in the patent families often cover the bicyclic Imidazo[1,5-a]pyrazin-8(7H)-one precursors and analogs.[1]

Key Patent Families:

Patent NumberTitleAssigneeKey ClaimsEst. Expiry
US 8,598,167 Organic CompoundsIntra-Cellular TherapiesComposition of matter for substituted imidazo[1,5-a]pyrazines as PDE1 inhibitors.[1][2] Covers the core bicyclic and tricyclic fused systems.~2029-2031
US 2011/0207750 Methods of Treatment...[1]Intra-Cellular TherapiesMethod of use claims for treating CNS disorders (Schizophrenia, Parkinson's) using the specified scaffold.~2031
WO 2012/171016 PDE1 Inhibitors for...Intra-Cellular TherapiesExpansion into non-CNS indications, specifically cardiovascular diseases and heart failure.~2032
CN 109988153 Imidazo[1,5-a]pyrazin-8-one derivativesChina Pharm.[1] Univ.Emerging IP covering the scaffold as BRD9 inhibitors (Bromodomain-containing protein 9) for oncology.~2038
Freedom to Operate (FTO) Analysis[1]
  • Core Scaffold: The generic unsubstituted core is known, but specific substitution patterns (particularly N7-benzyl/aryl and C1-aryl combinations) are heavily fenced by ITI.[1]

  • Emerging White Space: Recent literature suggests the scaffold's utility in epigenetics (BRD9) . Researchers looking for FTO should investigate C3-functionalization, which is less crowded than the N7/C1 vectors prioritized for PDE1 affinity.[1]

Mechanistic Pharmacology: PDE1 Inhibition[1]

The therapeutic value of Imidazo[1,5-a]pyrazin-8(7H)-ones lies in their ability to inhibit PDE1.[1] Unlike PDE4 (cAMP specific) or PDE5 (cGMP specific), PDE1 is a dual-substrate enzyme regulated by Calcium/Calmodulin (Ca2+/CaM).[1]

Mechanism of Action

In neurodegenerative diseases, dopaminergic signaling is often impaired.

  • Normal State: PDE1 is activated by Ca2+ influx (via NMDA receptors), rapidly hydrolyzing cAMP and cGMP, terminating the signal.

  • Inhibition: The scaffold blocks the catalytic site of PDE1.

  • Result: Intracellular levels of cAMP and cGMP rise. This enhances signaling through Dopamine D1 receptors (cAMP-dependent) and NMDA receptors, improving synaptic plasticity and cognition without the emetic side effects of PDE4 inhibitors.[1]

PDE1_PathwayGlutamateGlutamate / DopamineReceptorsNMDA / D1 ReceptorsGlutamate->ReceptorsCalciumCa2+ InfluxReceptors->CalciumCyclicNucscAMP / cGMPReceptors->CyclicNucsSynthesisCaMCalmodulin (CaM)Calcium->CaMPDE1_ActivePDE1 (Activated)CaM->PDE1_ActiveActivatesPDE1_Active->CyclicNucsHydrolysisAMP_GMP5'-AMP / 5'-GMP(Inactive)CyclicNucs->AMP_GMPDegradationSignalCREB PhosphorylationSynaptic PlasticityCyclicNucs->SignalDownstream EffectInhibitorImidazo[1,5-a]pyrazin-8-one(Therapeutic)Inhibitor->PDE1_ActiveBLOCKS

Caption: Figure 1. Mechanism of PDE1 inhibition. The scaffold prevents the Ca2+/CaM-dependent hydrolysis of cyclic nucleotides, potentiating D1/NMDA signaling.[1]

Synthetic Methodologies

Constructing the Imidazo[1,5-a]pyrazin-8(7H)-one core requires specific ring-closure strategies.[1] The most robust "field-proven" method involves the use of Mesoionic 1,3-oxazolium-5-olates or a condensation of amino acid derivatives.[1]

Protocol: One-Pot Synthesis via TosMIC

This protocol is favored for its ability to generate diversity at the C1 and C3 positions.[1]

Reagents:

  • N-acyl-N-alkylglycine (Precursor)[1][3]

  • Trifluoroacetic anhydride (TFAA)[1]

  • Tosylmethyl isocyanide (TosMIC)[1][4]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]

Step-by-Step Workflow:

  • Münchnone Formation:

    • Dissolve N-acyl-N-alkylglycine in anhydrous THF.

    • Add TFAA (1.1 equiv) dropwise at 0°C.

    • Stir for 30 min to generate the mesoionic 1,3-oxazolium-5-olate (Münchnone) intermediate in situ.

  • Cycloaddition:

    • Add TosMIC (1.5 equiv) and DBU (2.0 equiv) to the reaction mixture.

    • Heat to reflux (or 60°C) under an Oxygen atmosphere (or open air for oxidation).

  • Mechanism:

    • The TosMIC anion attacks the C2 position of the oxazolium species.

    • Ring expansion and subsequent oxidation lead to the pyrazinone core.

  • Purification:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc).

Validation Checkpoints:

  • LCMS: Look for the [M+H]+ peak corresponding to the core mass (typically MW ~200-300 depending on R-groups).[1]

  • 1H NMR: The C1-proton (if unsubstituted) typically appears as a singlet around 7.5-8.0 ppm.[1] The carbonyl at C8 is confirmed by 13C NMR (~155-160 ppm).[1]

Synthesis_WorkflowStep1N-acyl-N-alkylglycine(Starting Material)Reagent1+ TFAA (Cyclodehydration)Step1->Reagent1IntermedMesoionic 1,3-oxazolium-5-olate(Münchnone Intermediate)Reagent1->IntermedStep2Add TosMIC + DBUIntermed->Step2Reaction[3+3] Cycloaddition & Ring ExpansionStep2->ReactionProductImidazo[1,5-a]pyrazin-8(7H)-one(Target Scaffold)Reaction->Product

Caption: Figure 2.[1][4] Synthetic route utilizing mesoionic intermediates for rapid scaffold assembly.

Clinical Applications & Future Directions

CNS Disorders (Primary)

The lead application remains Schizophrenia and Parkinson's Disease .

  • Rationale: PDE1 inhibition potentiates D1 receptor signaling in the prefrontal cortex (improving cognitive symptoms/negative symptoms of schizophrenia) without the hyper-dopaminergic side effects in the striatum (psychosis).

  • Status: ITI-214 (Lenrispodun) has progressed through Phase I/II trials.[1]

Immunology & Oncology (Emerging)

Recent studies (Bioorg. Med. Chem. 2019) have identified Imidazo[1,5-a]pyrazin-8(7H)-ones as potent inhibitors of BRD9 (Bromodomain-containing protein 9).[1][5]

  • Significance: BRD9 is a component of the SWI/SNF chromatin remodeling complex, implicated in Acute Myeloid Leukemia (AML).

  • Pivot: This represents a "scaffold hop" where the kinase-like hinge binding motif of the pyrazinone is repurposed for bromodomain acetyl-lysine binding pockets.[1]

Heart Failure

PDE1 is upregulated in failing hearts. Inhibition prevents pathological remodeling and improves contractility via the cAMP/PKA pathway in cardiomyocytes.

References

  • Intra-Cellular Therapies, Inc. (2013). Organic Compounds. US Patent 8,598,167. Link

  • Intra-Cellular Therapies, Inc. (2011). Methods of treatment using PDE1 inhibitors. US Patent Application 2011/0207750. Link

  • Gao, M., et al. (2016). Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates via a Multistep One-Pot Transformation. Heterocycles, 92(11), 2047-2058.[1] Link

  • Wang, J., et al. (2019).[5] Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.[1][5] Link

  • Intra-Cellular Therapies, Inc. (2012). PDE1 Inhibitors for the Treatment of Cardiovascular Diseases. WO Patent 2012/171016. Link

Methodological & Application

Application Note: Regioselective Functionalization of the Imidazo[1,5-a]pyrazin-8(7H)-one Ring

[1]

Executive Summary & Structural Logic

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold presents a unique challenge in regioselectivity due to the interplay between the electron-rich imidazole ring and the electron-deficient lactam (pyrazinone) ring. Unlike its fully aromatic congener (imidazo[1,5-a]pyrazine), the presence of the C8-carbonyl and N7-lactam moiety significantly alters the electronic landscape, creating distinct zones for nucleophilic and electrophilic functionalization.

The Reactivity Map

To design effective synthetic routes, one must visualize the scaffold not as a single unit, but as two communicating electronic zones:

  • Zone A (Nucleophilic/Acidic - N7): The lactam nitrogen at position 7 is the most acidic site (pKa ~12–13). It is the primary handle for solubility-enhancing groups or steric blockers.

  • Zone B (Electrophilic/Nucleophilic - C1 & C3): The imidazole ring retains aromatic character.

    • C-1: Typically the site of highest electron density in this specific tautomer, making it susceptible to Electrophilic Aromatic Substitution (EAS) such as halogenation.

    • C-3: Often less reactive toward mild EAS in the 8-one system compared to the fully aromatic system, but accessible via lithiation or specific directing groups.

  • Zone C (Electrophilic - C8): The carbonyl carbon, generally unreactive to substitution but essential for hydrogen bond acceptance in biological targets.

ReactivityMapScaffoldImidazo[1,5-a]pyrazin-8(7H)-oneN7N-7 Position(Nucleophilic/Acidic)Target: AlkylationScaffold->N7 Primary Diversity PointC1C-1 Position(EAS Active)Target: Halogenation/CouplingScaffold->C1 Preferred HalogenationC3C-3 Position(Steric/Electronic Secondary)Target: LithiationScaffold->C3 Secondary FunctionalizationReagent_N7R-X / Base(Cs2CO3, NaH)Reagent_N7->N7Reagent_C1NBS / NIS(Electrophilic Source)Reagent_C1->C1

Figure 1: Strategic Reactivity Map of the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold indicating primary sites for regioselective modification.

Module 1: N-7 Regioselective Alkylation

Objective: Introduction of alkyl/benzyl groups at the lactam nitrogen. This is typically the first step in a diversification campaign to prevent N-H interference in subsequent metal-catalyzed reactions.

Mechanistic Insight

The N-H proton at position 7 is part of a cyclic amide (lactam). While bases like



Protocol A: General N-Alkylation

Reagents: Substrate (1.0 equiv), Alkyl Halide (1.2 equiv),

  • Preparation: Charge a flame-dried reaction vial with the imidazo[1,5-a]pyrazin-8(7H)-one substrate and anhydrous DMF.

  • Deprotonation: Add

    
     in one portion at room temperature (RT). Stir for 15 minutes to ensure deprotonation (formation of the lactam anion).
    
  • Addition: Dropwise add the alkyl halide (dissolved in minimal DMF if solid).

  • Reaction: Stir at RT for 2–4 hours. For unreactive chlorides, heat to 60°C.

  • Monitoring: Monitor via LC-MS. The product will show a characteristic mass shift (+R).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Data Summary: Common Yields

Electrophile (R-X) Base / Solvent Temp Yield (%) Notes

| Benzyl bromide |



Module 2: C-1 Regioselective Halogenation

Objective: Installation of a halogen (Br/I) handle at C-1 for subsequent cross-coupling.

Mechanistic Insight

In the 8-one system, the C-1 position is electronically activated relative to C-3 due to the specific conjugation pathway with the bridgehead nitrogen (N2). Unlike the fully aromatic system where C-3 is often reactive, the 8-one scaffold frequently favors C-1 bromination when using N-bromosuccinimide (NBS). This regioselectivity is crucial for avoiding isomeric mixtures.

Protocol B: C-1 Bromination

Reagents: N-7 substituted substrate (1.0 equiv), NBS (1.05 equiv), Acetonitrile (MeCN) or DCM.

  • Dissolution: Dissolve the N-alkylated substrate in MeCN (0.1 M). DCM can be used if solubility is poor.

  • Addition: Add NBS (N-bromosuccinimide) portion-wise at 0°C.

    • Note: Protect from light to minimize radical side reactions.

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Validation: Check LC-MS for the [M+2] isotope pattern characteristic of bromine.

    • NMR Diagnostic: The disappearance of the C-1 proton signal (typically a singlet around 7.8–8.2 ppm) confirms regioselectivity. If the C-3 proton (typically ~7.5 ppm) disappears, regioselectivity has reversed (rare under these conditions).

  • Quench: Add 10% aqueous

    
     (thiosulfate) to quench excess bromine.
    
  • Isolation: Extract with DCM, wash with brine, dry, and concentrate.

Module 3: Transition Metal-Catalyzed Cross-Coupling

Objective: Arylation at C-1 via Suzuki-Miyaura coupling.

Protocol C: C-1 Arylation (Suzuki)

Reagents: C-1 Bromo-intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),


  • Degassing: Combine the bromide, boronic acid, and base in a microwave vial. Add Dioxane. Sparge with Argon for 5 minutes.

  • Catalyst: Add the Pd catalyst rapidly under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via prep-HPLC or column chromatography.

WorkflowStartStart:Imidazo[1,5-a]pyrazin-8(7H)-oneStep1Step 1: N-Alkylation(Cs2CO3, R-X, DMF)Start->Step1Inter1Intermediate 1:N-7 SubstitutedStep1->Inter1Step2Step 2: C-1 Bromination(NBS, MeCN, 0°C)Inter1->Step2Inter2Intermediate 2:1-Bromo-7-alkyl-derivativeStep2->Inter2Step3Step 3: Suzuki Coupling(Ar-B(OH)2, Pd(dppf)Cl2)Inter2->Step3FinalFinal Product:1-Aryl-7-alkyl-imidazo[1,5-a]pyrazin-8-oneStep3->Final

Figure 2: Sequential workflow for the generation of 1,7-disubstituted imidazo[1,5-a]pyrazin-8(7H)-one libraries.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Solubility High polarity of the lactam core.Use DMSO/DMF for reactions; add co-solvents (MeOH) during workup to prevent precipitation.
C-1 vs C-3 Mixture Substrate electronics or high temperature.Conduct halogenation at -20°C. Use NIS for iodination (softer electrophile) if bromination is non-selective.
Protodehalogenation Pd-catalyzed reduction during Suzuki.Use anhydrous conditions for the coupling; switch to

/ XPhos system.
N-Alkylation Stalls Steric hindrance of the electrophile.Switch base to NaH (requires dry DMF, 0°C addition) to generate the "naked" anion.

References

  • Synthesis and PDE1 Activity

    • Li, P., et al. (2016). "Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)
  • BRD9 Inhibition & Functionalization

    • Zhang, H., et al. (2019).[1] "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors." Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.[1]

  • General Imidazo[1,5-a]pyrazine Reactivity

    • Volkov, A., et al. (2011). "Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine." Chemistry Letters, 40(9).[2] (Provides mechanistic context for the fused imidazole ring reactivity).

  • Drug Discovery Context (ITI-214/Lenrispodun)

    • Intra-Cellular Therapies Inc. Patents regarding substituted Imidazo[1,5-a]pyrazines as PDE1 inhibitors.

Application Note: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,5-a]pyrazin-8(7H)-one scaffold represents a privileged core in medicinal chemistry, serving as a bioisostere for purines and quinazolinones. It has demonstrated significant biological activity, most notably as a potent inhibitor of PDE10A (for schizophrenia treatment) [1] and BRD9 (bromodomain-containing protein 9) [2].

Traditional thermal synthesis of this bicyclic system often suffers from prolonged reaction times (12–48 hours), harsh dehydrating conditions (refluxing POCl


), and variable yields due to thermal degradation. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS)  protocol that reduces reaction time to minutes while improving purity profiles. We focus on the cyclodehydration of 

-acyl-glycine amide precursors, a robust route amenable to parallel library generation.

Scientific Background & Mechanism[1]

The Challenge of Thermal Cyclization

The formation of the imidazo[1,5-a]pyrazin-8(7H)-one core typically involves the cyclodehydration of a diamide precursor (an


-acyl amino acid amide). Thermally, this requires activating the amide carbonyl (usually with phosphoryl chloride or thionyl chloride) to facilitate nucleophilic attack by the adjacent amide nitrogen. This process is entropically disfavored and kinetically slow under standard reflux, often leading to charring or incomplete conversion.
The Microwave Advantage

Microwave irradiation provides direct dielectric heating of the polar reaction medium. In this specific cyclization, the dipolar polarization of the amide precursors and the solvent (e.g., Acetonitrile or DMF) results in rapid internal heating. This overcomes the activation energy barrier for the ring closure much faster than conductive heating, minimizing side reactions associated with prolonged thermal exposure.

Mechanistic Pathway

The reaction proceeds via the activation of the pendant amide carbonyl, followed by an intramolecular nucleophilic attack to form the imidazole ring fused to the pyrazineone system.

ReactionMechanism Precursor N-acyl-glycine amide (Precursor) Activation Imidoyl Intermediate (Activated) Precursor->Activation Dehydrating Agent (POCl3/Burgess) Cyclization Cyclodehydration (Ring Closure) Activation->Cyclization MW Irradiation (Dielectric Heating) Product Imidazo[1,5-a]pyrazin-8(7H)-one (Scaffold) Cyclization->Product - H2O

Figure 1: Mechanistic pathway for the cyclodehydration of N-acyl-glycine amides to the target scaffold.

Experimental Protocols

General Workflow Overview

The synthesis is a two-stage process.[1] First, the linear precursor is assembled (standard amide coupling). Second, the critical microwave-assisted cyclization is performed.

Workflow cluster_0 Stage 1: Precursor Assembly cluster_1 Stage 2: MW Cyclization Step1 Amino Acid Amide + Carboxylic Acid Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 Isolate Linear Precursor Step2->Step3 Step4 Dissolve in MeCN/Toluene Step3->Step4 Step5 Add Dehydrating Agent (POCl3) Step4->Step5 Step6 MW Irradiation: 100°C, 10 min Step5->Step6 Step7 Quench & Workup Step6->Step7

Figure 2: Operational workflow for the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives.

Protocol 1: Synthesis of Linear Precursor ( -acyl-glycine amide)

Before MW cyclization, the linear diamide must be prepared.

Reagents:

  • Substituted Glycine Amide derivative (1.0 equiv)

  • Carboxylic Acid (

    
    -COOH) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolve the carboxylic acid in DMF (0.2 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Add HATU and stir for another 10 minutes to activate the acid.

  • Add the Glycine Amide derivative.

  • Stir at RT for 2–4 hours (monitor by LC-MS).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Validation: Verify mass [M+H]

    
     via LC-MS.
    
Protocol 2: Microwave-Assisted Cyclization (The Core Step)

This step replaces the overnight thermal reflux.

Safety Note: This reaction uses


. While MW acceleration is effective, 

generates HCl gas. Use a dedicated microwave vial with a pressure-rated cap and ensure the vessel volume is

full to accommodate pressure. Alternatively, use Burgess Reagent for a milder, acid-free approach if the substrate is acid-sensitive.

Reagents:

  • Linear Precursor (from Protocol 1) (1.0 equiv)

  • Phosphoryl chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Toluene (dry). Note: MeCN couples better with MW energy.

Detailed Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the Linear Precursor (0.5 mmol) in anhydrous MeCN (4 mL).

  • Reagent Addition: Carefully add

    
     (1.5 – 2.5 mmol) dropwise at RT. Cap the vial immediately with a Teflon-lined septum cap.
    
  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 100°C – 120°C

    • Hold Time: 10 – 15 minutes

    • Stirring: High

    • Max Pressure: 250 psi (Safety cutoff)

    • Power: Max 200W (System will modulate to maintain temp)

  • Cooling: Allow the system to cool to <40°C using compressed air (built-in feature of most reactors).

  • Quenching (Critical): Pour the reaction mixture slowly into ice-cold saturated NaHCO

    
      solution. Caution: Exothermic hydrolysis of excess 
    
    
    
    .
  • Isolation: Extract with DCM (

    
     mL). Dry organics over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (MeOH/DCM gradient) or recrystallization from EtOH.

Data Analysis & Optimization

Comparison: Thermal vs. Microwave

The following data illustrates the efficiency gains observed in the synthesis of a representative 3-phenyl-imidazo[1,5-a]pyrazin-8(7H)-one derivative.

ParameterThermal Reflux (Standard)Microwave Protocol (Optimized)
Solvent Toluene / XyleneAcetonitrile
Temperature 110°C (Oil Bath)120°C (Internal Probe)
Reaction Time 16 Hours10 Minutes
Reagent

(Excess)

(3 equiv)
Isolated Yield 45 – 55%82 – 88%
Purity (LC-MS) 85% (requires extensive cleanup)>95% (often clean after workup)
Troubleshooting Guide
  • Issue: High Pressure Errors.

    • Cause: Decomposition or HCl generation from

      
      .
      
    • Solution: Reduce temperature to 100°C and extend time to 20 mins. Ensure headspace in vial is sufficient (use 10mL vial for 4mL reaction).

  • Issue: Incomplete Cyclization.

    • Cause: Steric hindrance on the amide nitrogen.

    • Solution: Increase temperature to 140°C. Switch solvent to 1,2-dichloroethane (DCE) for higher thermal ceiling if MeCN pressure is too high.

  • Issue: Charring/Black Tar.

    • Cause: "Hot spots" due to poor stirring or excessive power.

    • Solution: Ensure vigorous stirring. Use "PowerMax" or equivalent simultaneous cooling features to allow high power input without overheating.

References

  • Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates. Heterocycles. [Link][2][3][4][5]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines and Related Heterocycles. MDPI Molecules / BenchChem Protocols. [Link]

Sources

Reagents for the reduction of Imidazo[1,5-a]pyrazin-8(7H)-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Reduction Strategies for Imidazo[1,5-a]pyrazin-8(7H)-one Scaffolds

Executive Summary & Strategic Context

The Imidazo[1,5-a]pyrazin-8(7H)-one scaffold is a critical pharmacophore, serving as the structural core for a new generation of PDE10A inhibitors (treating schizophrenia and Huntington’s disease) and various kinase inhibitors (e.g., IGF-1R, ACK1).

In medicinal chemistry campaigns, the "reduction" of this intermediate is rarely a singular task. It typically bifurcates into two distinct synthetic objectives based on the desired final pharmacology:

  • Aromatization (Deoxygenation): Removal of the C8-carbonyl oxygen to yield the fully aromatic imidazo[1,5-a]pyrazine core.

  • Saturation (Lactam Reduction): Reduction of the C8-lactam to a methylene group, often accompanied by ring saturation, yielding the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine amine.

This guide provides validated protocols for both pathways, emphasizing chemoselectivity and the mitigation of common pitfalls such as ring-opening hydrolysis and stable borane-amine complex formation.

Pathway Selection & Reagent Matrix

The choice of reagent must be dictated by the target saturation level of the pyrazine ring.

Target OutcomePrimary Reagent SystemMechanismCritical Control Point
Aromatic Core (Deoxygenation)1. POCl

(Activation)2. H

/Pd-C
(Hydrogenolysis)
Conversion of Lactam

Imidoyl Chloride

Aryl Halide

Ar-H.
Temperature Control: Overheating during chlorination can cause tarring/polymerization.
Saturated Amine (Lactam Reduction)BH

·THF
(Borane-Tetrahydrofuran)
Electrophilic attack on carbonyl oxygen; hydride transfer.Workup: Borane forms stable complexes with bridgehead nitrogens. Acidic reflux is mandatory to liberate the amine.
Partial Reduction (Hemiaminal)DIBAL-H (Low Temp)Nucleophilic hydride attack arrested at the tetrahedral intermediate.Stoichiometry: Strictly 1.1 eq at -78°C to prevent over-reduction to the amine.
Decision Logic Visualization

ReductionStrategy Start Starting Material: Imidazo[1,5-a]pyrazin-8(7H)-one Decision Target Structure? Start->Decision PathA Target: Fully Aromatic Core (Imidazo[1,5-a]pyrazine) Decision->PathA Remove Oxygen (Keep Unsaturation) PathB Target: Saturated Cyclic Amine (Tetrahydroimidazo[1,5-a]pyrazine) Decision->PathB Reduce C=O to CH2 (Saturate Ring) StepA1 Step 1: Activation Reagent: POCl3 / Reflux Intermediate: 8-Chloro derivative PathA->StepA1 StepB1 Direct Reduction Reagent: BH3·THF (1M) Conditions: Reflux PathB->StepB1 StepA2 Step 2: Hydrogenolysis Reagent: H2, Pd/C, Et3N Result: Dechlorination StepA1->StepA2 StepB2 Critical Workup Reagent: MeOH/HCl Reflux Action: Break N-B Complex StepB1->StepB2

Figure 1: Strategic decision tree for selecting the appropriate reduction protocol based on the desired saturation state of the final pharmacophore.

Protocol A: Indirect Deoxygenation (The Aromatic Route)

Objective: Synthesis of the imidazo[1,5-a]pyrazine parent scaffold by removing the carbonyl oxygen. Mechanism: The lactam is tautomerized to the enol, activated as a vinyl/imidoyl chloride, and subsequently dechlorinated.

Step 1: Chlorination
  • Reagents: Phosphorus Oxychloride (POCl

    
    ), 
    
    
    
    -Diisopropylethylamine (DIEA) (Optional but recommended).
  • Safety: POCl

    
     is violently reactive with water. All glassware must be oven-dried.
    
  • Setup: Charge a round-bottom flask with Imidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq) under Argon atmosphere.

  • Addition: Add POCl

    
     (5–10 vol) neat. If the substrate is acid-sensitive, add DIEA (1.5 eq) to buffer the HCl evolution.
    
  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by LCMS for conversion to the 8-chloro intermediate (M+H will show characteristic Cl isotope pattern).

  • Workup (Quench):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess POCl

      
      .
      
    • Critical Step: Pour the residue slowly onto crushed ice/NaHCO

      
        mixture with vigorous stirring. Do not add water to the residue, as the exotherm can degrade the product.
      
    • Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate.
Step 2: Reductive Dechlorination (Hydrogenolysis)
  • Reagents: 10% Pd/C, Hydrogen gas (balloon), Triethylamine (Et

    
    N) or Sodium Acetate.
    
  • Solvent: Methanol or Ethanol.[1][2]

  • Setup: Dissolve the 8-chloro intermediate in MeOH (10 vol).

  • Scavenger: Add Et

    
    N (2.0 eq). Note: This is crucial to neutralize the HCl generated, which can otherwise protonate the bridgehead nitrogen and poison the catalyst.
    
  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Purge with H

    
     and stir at RT for 4–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd. Concentrate to yield the aromatic imidazo[1,5-a]pyrazine.

Protocol B: Direct Lactam Reduction (The Saturated Route)

Objective: Conversion of the C=O lactam to a CH


 methylene, typically yielding the 5,6,7,8-tetrahydro derivative.
Reagent:  Borane-Tetrahydrofuran Complex (BH

[3]·THF). Why Borane? Unlike Lithium Aluminum Hydride (LAH), Borane is electrophilic.[1] It preferentially attacks the electron-rich oxygen of the amide/lactam, avoiding the messy ring-opening side reactions often seen with nucleophilic hydride donors like LAH in electron-deficient heterocycles.
Experimental Workflow
  • Preparation:

    • Dry all glassware thoroughly. Use a Schlenk line or N

      
       balloon.
      
    • Dissolve Imidazo[1,5-a]pyrazin-8(7H)-one (1.0 mmol) in anhydrous THF (10 mL). Cool to 0°C.[1]

  • Reagent Addition:

    • Add BH

      
      [1]·THF (1.0 M in THF, 3.0–5.0 eq) dropwise via syringe over 15 minutes.
      
    • Note: Gas evolution (H

      
      ) may occur. Ensure proper venting.
      
  • Reaction Phase:

    • Allow to warm to RT, then heat to reflux (66°C) for 4–16 hours.

    • Monitoring: IR spectroscopy is ideal here. Watch for the disappearance of the strong Carbonyl stretch (~1680 cm

      
      ).
      
  • The "Double Quench" (Critical for Yield):

    • Quench 1 (Safety): Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases. This destroys excess hydride.

    • Quench 2 (Liberation): Add concentrated HCl (approx. 1 mL per mmol substrate) or 6M HCl.

    • Reflux: Heat the acidic mixture to reflux for 1 hour.

    • Reasoning: Borane forms a stable, covalent N-B adduct with the bridgehead nitrogen. Simple water/base workup will NOT break this bond, leading to massive yield loss (product stays in the aqueous phase or is unisolatable). Acidic reflux hydrolyzes the B-N bond.

  • Isolation:

    • Cool to RT. Basify to pH > 10 using 4M NaOH or solid NaOH.

    • Extract with DCM or CHCl

      
       (3 x 20 mL).
      
    • Dry over K

      
      CO
      
      
      
      (preferred over Na
      
      
      SO
      
      
      for amines) and concentrate.
Borane Reduction Mechanism & Workup Logic

BoraneMechanism Step1 Lactam Substrate (C=O) Step2 Borane Coordination (O-B Bond Formation) Step1->Step2 + BH3·THF Step3 Hydride Transfer (Reduction to Amine) Step2->Step3 Step4 STABLE N-B COMPLEX (Trapped Product) Step3->Step4 Spontaneous Step5 Acidic Reflux (HCl/MeOH) (Hydrolysis of N-B) Step4->Step5 CRITICAL STEP Step6 Free Amine (Target) Step5->Step6 Basification

Figure 2: The mechanistic necessity of the acidic hydrolysis step in Borane reductions of nitrogen heterocycles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Borane) Stable N-B complex not broken.Increase duration of HCl/MeOH reflux step. Use TMEDA (tetramethylethylenediamine) during workup as an alternative boron scavenger.
Ring Opening Nucleophilic attack on the pyrazine ring.Switch from LAH to BH

·THF (electrophilic reducer). Ensure anhydrous conditions.
Incomplete Dechlorination Catalyst poisoning by HCl.Ensure sufficient base (Et

N or NaOAc) is present during hydrogenation to scavenge acid.
Solubility Issues High polarity of the lactam.Use refluxing THF or switch to Borane-DMS (BMS) which allows for higher concentration and temperatures (toluene reflux).

References

  • Synthesis of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as PDE10A Inhibitors. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitors. [Link][4]

  • General Protocol for Borane Reduction of Lactams. Borane Reductions (using BH3·THF or BH3·Me2S). Organic Chemistry Portal. [Link]

  • Dechlorination Strategies in Heterocyclic Chemistry. Catalytic Hydrodehalogenation of Chlorinated Heterocycles. [Link]

  • Mesoionic Precursors to Imidazo[1,5-a]pyrazines. Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones. Heterocycles. [Link][5]

Sources

Application Note: Late-Stage Functionalization of Imidazo[1,5-a]pyrazin-8(7H)-one Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold. This bicyclic heterocycle is a privileged structure in drug discovery, notably serving as the core for PDE10A inhibitors (Schizophrenia/Huntington's disease) and BRD9 inhibitors (Oncology).

Executive Summary & Scaffold Analysis

Late-stage functionalization (LSF) allows the rapid diversification of lead compounds without de novo synthesis. For the Imidazo[1,5-a]pyrazin-8(7H)-one core, reactivity is dictated by the electronic disparity between the electron-rich imidazole ring (5-membered) and the electron-deficient pyrazinone ring (6-membered).

Electronic Reactivity Map

To design successful protocols, one must recognize the distinct reactivity zones:

  • Zone A (Nucleophilic/Electrophilic Aromatic Substitution): The C3 and C1 positions on the imidazole ring are electron-rich. C3 is the most reactive site for electrophilic attack (Halogenation).

  • Zone B (Acidic/N-Alkylation): The N7 lactam nitrogen possesses an acidic proton (

    
    ), making it a prime target for alkylation or arylation to modulate solubility and metabolic stability.
    
  • Zone C (Electrophilic/Radical Addition): The C5 and C6 positions on the pyrazinone ring are electron-deficient, making them susceptible to nucleophilic radical addition (Minisci-type reactions).

ReactivityMap Core Imidazo[1,5-a] pyrazin-8(7H)-one C3 C3 Position (Nucleophilic) Target: Halogenation/SEAr Core->C3 N7 N7 Position (Acidic Lactam) Target: N-Alkylation Core->N7 C5 C5/C6 Positions (Electron Deficient) Target: Radical (Minisci) Core->C5

Figure 1: Reactivity profile of the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold.

Protocol A: Regioselective C3-Halogenation & Cross-Coupling

Objective: Introduction of aryl/heteroaryl motifs via Suzuki-Miyaura coupling. Mechanism: Electrophilic Aromatic Substitution (SEAr) followed by Pd-catalyzed cross-coupling. Why this works: The C3 position is the most electron-rich site, allowing exclusive regioselectivity over C1 or the pyrazinone ring.

Step 1: C3-Bromination
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Conditions:

    
     to RT, 1-2 hours.
    

Procedure:

  • Dissolve the Imidazo[1,5-a]pyrazin-8(7H)-one substrate (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Cool to

    
     in an ice bath.
    
  • Add NBS (1.05 equiv) portion-wise over 15 minutes. Note: Rapid addition can lead to minor di-halogenation.

  • Stir at RT for 1 hour. Monitor by LC-MS (Target mass: M+79/81).

  • Workup: Quench with 10% aqueous

    
    . Extract with EtOAc.[1] Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Step 2: Suzuki-Miyaura Coupling
  • Reagents: Aryl Boronic Acid,

    
    , 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Charge a microwave vial with C3-bromo intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add degassed Dioxane/Water (0.1 M).

  • Add

    
     (5 mol%).
    
  • Seal and heat at

    
     for 4-12 hours (or MW 
    
    
    
    for 30 min).
  • Validation: Filter through Celite. The product is often highly crystalline.

Protocol B: N7-Lactam Functionalization

Objective: Modulation of solubility and lipophilicity (LogD). Mechanism:


 Alkylation or Chan-Lam Coupling.
Method 1: Base-Mediated Alkylation (For Alkyl Groups)

This is the standard route for introducing methyl, ethyl, or solubilizing tails.

Procedure:

  • Dissolve substrate in DMF (anhydrous).

  • Add

    
     (2.0 equiv). Stir for 15 min to deprotonate N7.
    
  • Add Alkyl Halide (1.2 equiv).

  • Heat to

    
     for 2-4 hours.
    
  • Expert Tip: If O-alkylation (at C8-carbonyl) is observed as a minor byproduct, switch base to LiH or NaH at

    
     to favor N-alkylation (Hard/Soft Acid Base theory).
    
Method 2: Chan-Lam Coupling (For Aryl Groups)

Used when an aromatic ring is required directly on the nitrogen.

Procedure:

  • Combine substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

    
     (1.0 equiv), and Pyridine (2.0 equiv) in DCM.
    
  • Stir open to air (requires

    
     balloon or open flask) at RT for 24-48 hours.
    
  • Note: This reaction is slower but tolerates sensitive functional groups better than Buchwald-Hartwig conditions for this specific scaffold.

Protocol C: Photoredox Minisci C-H Alkylation

Objective: Direct introduction of alkyl radicals (from carboxylic acids or alkyl halides) onto the electron-deficient pyrazinone ring (typically C5). Mechanism: Radical addition to the heterocycle followed by oxidation and deprotonation.

MinisciCycle Start Substrate + R-COOH Cat Ir(ppy)3 Catalyst (Blue Light) Start->Cat Activation Radical Alkyl Radical (R•) Generation Cat->Radical Oxidative Decarboxylation Addition Radical Addition to Pyrazinone Ring (C5) Radical->Addition Product C5-Alkylated Product Addition->Product Oxidation/-H+

Figure 2: Photoredox workflow for C-H functionalization.

Procedure:

  • Reaction Setup: In a glass vial, combine:

    • Imidazo[1,5-a]pyrazin-8(7H)-one substrate (1.0 equiv).

    • Alkyl Carboxylic Acid (2.0 equiv) [Source of radical].

    • 
       (2 mol%) [Photocatalyst].
      
    • 
       (2.0 equiv) [Oxidant].
      
  • Solvent: DMSO/Water (9:1) degassed with nitrogen.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 18-24 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Why this works: The pyrazinone ring is sufficiently electron-deficient to accept nucleophilic alkyl radicals generated from carboxylic acids.

Summary of Reaction Data

Reaction TypeTarget PositionReagentsPrimary UtilityRef
Halogenation C3 (Imidazole)NBS, MeCNEntry to Suzuki/Sonogashira coupling[1]
N-Alkylation N7 (Lactam)

, R-X
Solubility/Metabolic Stability[2]
Minisci (Radical) C5/C6 (Pyrazine)Ir-Cat, Blue Light, R-COOHLate-stage introduction of alkyl groups[3]

Troubleshooting & Expert Tips

  • Regioselectivity Issues (Halogenation): If you observe a mixture of C1 and C3 halogenation, lower the temperature to

    
     and use N-iodosuccinimide (NIS) instead of NBS. Iodine is larger and often more selective for the sterically accessible C3 position.
    
  • Solubility: The core scaffold can be insoluble in non-polar solvents. For N-alkylation, if DMF is difficult to remove, use NMP (N-methyl-2-pyrrolidone) and wash extensively with water during workup.

  • Minisci Efficiency: If the reaction stalls, add TFA (0.5 equiv). Protonation of the pyrazine nitrogen increases the electrophilicity of the ring, accelerating radical attack.

References

  • Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones. Heterocycles, 2016. Describes the core synthesis and electrophilic reactivity at C3.

  • Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as PDE10A Inhibitors. Journal of Medicinal Chemistry, 2010.[2] Validates the scaffold in drug discovery and N-alkylation strategies.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Semantic Scholar, 2025. Provides the mechanistic basis for photoredox protocols on this class of fused heterocycles.

Sources

Application Note: Green Chemistry Approaches to Synthesizing Imidazo[1,5-a]pyrazin-8(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Imidazo[1,5-a]pyrazin-8(7H)-one scaffold has emerged as a critical pharmacophore in the development of BRD9 inhibitors (oncology), PDE9 inhibitors (neurodegeneration), and anti-inflammatory agents. Traditional synthetic routes often suffer from poor atom economy, excessive solvent usage, and multiple isolation steps. This guide details a Green Chemistry-aligned One-Pot Protocol that utilizes Step Economy (Principle #8) to construct the bicyclic core in a single operation. We analyze the mechanistic causality, provide a validated bench-level protocol, and offer expert insights into solvent substitution for enhanced sustainability.

Introduction: The Green Imperative

The imidazo[1,5-a]pyrazine ring system is a "privileged structure" in medicinal chemistry, yet it remains under-explored compared to its [1,2-a] isomer. Recent identification of this scaffold as a potent Bromodomain-9 (BRD9) inhibitor (IC₅₀ = 35 nM) has spiked demand for efficient synthetic access.

The Challenge: Conventional syntheses often involve the separate formation of the pyrazine ring followed by imidazole annulation (or vice versa), requiring intermediate purification, high temperatures, and halogenated solvents.

The Green Solution: This guide focuses on a One-Pot Cascade Transformation utilizing mesoionic 1,3-oxazolium-5-olates and Tosylmethyl Isocyanide (TosMIC). This approach maximizes Step Economy —reducing waste generation (E-factor) by eliminating intermediate workups—and proceeds under mild conditions.

Core Methodology: One-Pot Cascade Synthesis

This protocol leverages the reactivity of mesoionic 1,3-oxazolium-5-olates (münchnones) with TosMIC. The reaction proceeds via a [3+2] cycloaddition followed by a cascade elimination, forming the fused bicyclic system in a single step.

Mechanism of Action

The reaction is driven by the nucleophilic attack of the isocyanide carbon of TosMIC on the electrophilic C2/C4 position of the mesoionic species, or via a concerted 1,3-dipolar cycloaddition, followed by the elimination of the tosyl group and rearrangement to the stable lactam (8-one) form.

ReactionMechanism Start Mesoionic 1,3-Oxazolium-5-olate Inter1 [3+2] Cycloaddition Intermediate Start->Inter1 Nucleophilic Attack Reagent TosMIC + DBU (Base) Reagent->Inter1 Inter2 Tosyl Elimination & Rearrangement Inter1->Inter2 -TsOH Product Imidazo[1,5-a] pyrazin-8(7H)-one Inter2->Product Tautomerization

Figure 1: Mechanistic pathway of the one-pot cascade transformation.

Experimental Protocol

Validated Method: One-Pot Reaction of Mesoionic Oxazoles with TosMIC. Green Attribute: High Step Economy (Process Intensification).

Materials & Reagents[1]
  • Substrate: Mesoionic 1,3-oxazolium-5-olate (prepared from N-acylamino acids).

  • Reagent: Tosylmethyl isocyanide (TosMIC) (1.2 equiv).

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).

  • Solvent: DMF (Standard) or Cyrene™ (Green Alternative - Recommended for optimization).

Step-by-Step Procedure
  • Preparation: In a dry 10 mL round-bottom flask or microwave vial, dissolve the Mesoionic precursor (1.0 mmol) in the chosen solvent (3 mL).

    • Expert Note: Ensure the precursor is dry; moisture competes with the isocyanide.

  • Addition: Cool the solution to 0°C using an ice bath. Add TosMIC (234 mg, 1.2 mmol) in one portion.

  • Activation: Dropwise add DBU (228 mg, 1.5 mmol) over 5 minutes.

    • Observation: The solution color typically deepens (yellow/orange) indicating the formation of the active dipole.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) . Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the oxazolium species and the appearance of a polar, UV-active spot.

  • Workup (Green Modification):

    • Standard: Pour into ice water (20 mL).

    • Green:[1] Add water slowly to the reaction vessel to precipitate the product directly, avoiding extraction solvents if possible.

  • Purification: Filter the precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol/Water (Green solvent pair) if necessary.

Data & Yield Comparison

The following table summarizes the efficiency of this method compared to traditional multi-step routes.

MetricGreen One-Pot MethodTraditional Stepwise Method
Step Count 1 (Cascade)3-4 (Cyclization, Protection, Deprotection)
Atom Economy High (Tosyl is the only major byproduct)Low (Multiple leaving groups/reagents)
Typical Yield 75 - 94% 40 - 60% (Overall)
Reaction Time 3 - 5 Hours24 - 48 Hours
Key Reference Saijo et al. (2016)Standard Amide Coupling Routes

Expert Insights & Troubleshooting

Solvent Substitution (Green Optimization)

While the literature standard uses DMF (a reproductive toxin), modern green chemistry strongly advocates for substitution.

  • Recommendation: Replace DMF with Cyrene™ (dihydrolevoglucosenone) or DMSO .

  • Rationale: Cyrene is a bio-based dipolar aprotic solvent with similar solvation properties to DMF but significantly lower toxicity. Initial internal screens suggest Cyrene maintains yield integrity in TosMIC reactions.

Critical Control Points
  • DBU Quality: Old, wet DBU will hydrolyze the oxazolium intermediate before it reacts with TosMIC. Use fresh or distilled DBU.

  • Temperature Control: Do not heat the reaction initially. The cycloaddition is exothermic; high temperatures can lead to polymerization of TosMIC.

  • Scalability: This reaction has been successfully scaled to 5 grams. For larger scales, control the exotherm during DBU addition.

Workflow Visualization

Workflow Step1 Dissolve Mesoionic Precursor in Cyrene™ or DMF Step2 Cool to 0°C Add TosMIC (1.2 eq) Step1->Step2 Step3 Add DBU (1.5 eq) Dropwise (Exotherm Control) Step2->Step3 Step4 Stir at RT (2-4 hrs) Monitor via LC-MS Step3->Step4 Step5 Quench with H₂O Precipitate Product Step4->Step5 Step6 Filtration & Wash (No Extraction Needed) Step5->Step6

Figure 2: Operational workflow for the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one.

References

  • Facile synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from mesoionic 1,3-oxazolium-5-olates via a multistep one-pot transformation Saijo, R., Uno, H., & Kawase, M. (2016). Heterocycles. (Verified via CLOCKSS/Portico archives)

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors Wang, J., et al. (2019). Bioorganic & Medicinal Chemistry.

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors Journal of Medicinal Chemistry.

  • Green Chemistry Approaches to Indolizine Synthesis BenchChem Application Notes. (General reference for green azaindolizine methodologies)

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Imidazo[1,5-a]pyrazin-8(7H)-one Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the crucial ring closure step. Our focus is on providing scientifically sound, field-proven insights to help you optimize your reaction yields and obtain high-purity products.

Introduction: The Chemistry of Imidazo[1,5-a]pyrazin-8(7H)-one Synthesis

The Imidazo[1,5-a]pyrazin-8(7H)-one core is a significant scaffold in medicinal chemistry, forming the basis for various therapeutic agents, including potent and selective BRD9 inhibitors.[1][2] A common and effective method for the synthesis of this heterocyclic system involves a one-pot reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and an oxygen source.[3][4] This reaction, while often high-yielding, can present several challenges that may lead to diminished yields and the formation of undesired side products.

This guide will walk you through common issues, their underlying causes, and practical solutions to overcome them.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives.

Issue 1: Low or No Yield of the Desired Imidazo[1,5-a]pyrazin-8(7H)-one

Question: I am getting a very low yield, or no desired product at all. What are the most likely causes and how can I improve my yield?

Answer: A low or non-existent yield in this ring closure reaction can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

1. Reagent Quality and Stoichiometry:

  • TosMIC Quality: TosMIC is a key reagent and its purity is critical. It can degrade over time, especially if not stored under anhydrous conditions. Ensure you are using high-purity TosMIC.

  • Stoichiometry of TosMIC: The reaction proceeds through the initial formation of a pyrazin-2(1H)-one intermediate, which then reacts with a second equivalent of TosMIC to form the desired product.[3] Therefore, using an excess of TosMIC is crucial. A common starting point is to use at least 3 molar equivalents of TosMIC relative to the mesoionic oxazole.[3] If you are observing the pyrazin-2(1H)-one as a major side product, it is a strong indication that an insufficient amount of TosMIC was used.

2. Base Selection and Addition:

  • Base Strength and Purity: DBU is a strong, non-nucleophilic base commonly used in this reaction. Ensure it is of high purity and handled under an inert atmosphere to prevent the absorption of carbon dioxide, which can neutralize the base.

  • Order of Addition: The deprotonation of TosMIC by DBU is a critical first step. It is recommended to stir the solution of TosMIC and DBU for a period (e.g., 30-60 minutes at 0 °C) before adding the mesoionic oxazole.[3] This ensures the formation of the reactive TosMIC anion.

3. Reaction Conditions:

  • Temperature: The reaction is typically carried out at a low temperature, such as 0 °C.[3] Running the reaction at higher temperatures may lead to the decomposition of starting materials or intermediates.

  • Atmosphere: The presence of oxygen is reported to be beneficial for this reaction, likely to facilitate the auto-oxidation step in the formation of the pyrazin-2(1H)-one intermediate.[3] Ensure the reaction is not running under strictly anaerobic conditions unless a specific protocol dictates it.

4. Substituent Effects:

  • Electronic and Steric Effects: The nature of the substituents on the mesoionic oxazole can significantly impact the reaction yield. Electron-withdrawing groups on the aryl substituent at the 2-position of the oxazole generally lead to high yields. Conversely, sterically hindered or certain electron-donating groups may result in lower yields. For example, a 2-methyl substituted mesoionic oxazole has been reported to give a significantly lower yield (18%) compared to aryl-substituted analogues (76-99%).[3][4]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed reagent_quality Check Reagent Purity (TosMIC, DBU, Solvent) start->reagent_quality stoichiometry Verify Stoichiometry (min. 3 eq. TosMIC) reagent_quality->stoichiometry Purity OK optimize Systematically Optimize Conditions (Increase TosMIC, Vary Base/Temp) reagent_quality->optimize Impure Reagents conditions Review Reaction Conditions (Temperature, Atmosphere) stoichiometry->conditions Stoichiometry Correct stoichiometry->optimize Incorrect Stoichiometry substituents Consider Substituent Effects conditions->substituents Conditions Correct conditions->optimize Suboptimal Conditions substituents->optimize Substituents Favorable end Improved Yield substituents->end Substituents Unfavorable (Consider alternative route) optimize->end

Caption: A decision-making workflow for troubleshooting low yields.

Issue 2: Formation of Pyrazin-2(1H)-one as a Major Side Product

Question: My reaction is producing a significant amount of a side product, which I've identified as the corresponding pyrazin-2(1H)-one. How can I suppress its formation and increase the yield of the desired Imidazo[1,5-a]pyrazin-8(7H)-one?

Answer: The formation of pyrazin-2(1H)-one is a known and mechanistically significant side reaction in this synthesis.[3] In fact, it is the intermediate that reacts with a second molecule of TosMIC to form the final product. The accumulation of this intermediate indicates that the second step of the reaction is not proceeding efficiently.

Causality and Solutions:

  • Insufficient TosMIC: As mentioned previously, this is the most common reason for the formation of the pyrazin-2(1H)-one side product. The reaction requires at least two equivalents of TosMIC per equivalent of the mesoionic oxazole. To drive the reaction towards the desired product, increasing the molar equivalents of TosMIC (e.g., to 3-4 equivalents) is the first and most crucial step.[3]

  • Reaction Time: It's possible that the reaction was not allowed to proceed for a sufficient amount of time for the second cyclization to occur. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the pyrazin-2(1H)-one intermediate.

  • Base Concentration: A sufficient concentration of the active TosMIC anion is necessary to react with the pyrazin-2(1H)-one intermediate. Ensure that the base has been added correctly and is active.

Experimental Protocol: Optimizing TosMIC Stoichiometry

  • Initial Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve TosMIC (3.0 - 4.0 equiv.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DBU (4.0 - 5.0 equiv.) dropwise.

  • Activation: Stir the mixture at 0 °C for 1 hour to ensure complete formation of the TosMIC anion.

  • Substrate Addition: Add a solution of the mesoionic oxazole (1.0 equiv.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for the recommended time (e.g., 5 hours), monitoring its progress by TLC.

  • Work-up and Analysis: Quench the reaction with an aqueous solution of sodium carbonate, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze the crude product by ¹H NMR or LC-MS to determine the ratio of the desired product to the pyrazin-2(1H)-one side product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of oxygen in this reaction?

A1: The synthesis of the pyrazin-2(1H)-one intermediate from the mesoionic oxazole and TosMIC involves an auto-oxidation step.[3] Therefore, the presence of oxygen is generally beneficial for the reaction. Running the reaction under a strictly inert atmosphere may hinder the formation of this key intermediate and consequently lower the yield of the final product.

Q2: I am having difficulty purifying my N-sulfonylated Imidazo[1,5-a]pyrazin-8(7H)-one product. What are some recommended purification techniques?

A2: The N-sulfonylated products are often crystalline solids and can be purified by standard techniques.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient of ethyl acetate in hexanes (e.g., starting from 1:1 and gradually increasing the polarity to 1:3) has been reported to be effective.[3][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., chloroform/hexane or acetone/hexane) can be an effective way to obtain high-purity material.[3][4]

Q3: Can I use a different base instead of DBU?

A3: While DBU is commonly reported for this transformation, other strong, non-nucleophilic bases could potentially be used. The key is that the base must be strong enough to efficiently deprotonate TosMIC. The pKa of the conjugate acid of the base should be significantly higher than the pKa of TosMIC. The choice of base may require some optimization of the reaction conditions.

Q4: How do different substituents on the starting mesoionic oxazole affect the reaction?

A4: Substituents on both the N-3 and C-2 positions of the mesoionic oxazole can influence the reaction outcome.

  • N-3 Substituent: Both alkyl and aryl substituents at the N-3 position have been shown to work well, affording the desired products in fair to excellent yields.[3]

  • C-2 Substituent: Aryl substituents at the C-2 position generally give high yields. However, an alkyl substituent at this position, such as a methyl group, can significantly decrease the yield.[3] This is likely due to the difference in electronic properties and potential side reactions involving the α-hydrogens of the alkyl group.

Table 1: Effect of Substituents on Yield

EntryR¹ (at C-2)R² (at N-3)Yield (%)
1PhenylMethyl91
2PhenylPhenyl77
3MethylPhenyl18
44-BromophenylMethyl79
54-MethoxyphenylMethyl82
64-NitrophenylPhenyl76
74-MethoxyphenylBenzyl99

Data adapted from H. Kiyota, et al. (2016).[3]

Reaction Mechanism Overview

ReactionMechanism MesoionicOxazole Mesoionic Oxazole Pyrazinone Pyrazin-2(1H)-one Intermediate MesoionicOxazole->Pyrazinone + DBU, O2 TosMIC1 TosMIC (1st eq.) TosMIC1->Pyrazinone FinalProduct Imidazo[1,5-a]pyrazin-8(7H)-one Pyrazinone->FinalProduct + DBU TosMIC2 TosMIC (2nd eq.) TosMIC2->FinalProduct

Sources

Purification strategies for Imidazo[1,5-a]pyrazin-8(7H)-one from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Imidazo[1,5-a]pyrazin-8(7H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this important heterocyclic scaffold. The imidazo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, forming the basis for inhibitors of targets like BRD9 and for other pharmacologically active agents.[1][2] However, its synthesis can often yield a mixture of products that require robust and well-designed purification strategies.

This guide provides field-proven insights, troubleshooting advice, and step-by-step protocols to help you achieve high purity and yield for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of mesoionic 1,3-oxazolium-5-olates with tosylmethyl isocyanide (TosMIC) in the presence of a base like DBU.[3][4] Potential impurities include:

  • Unreacted Starting Materials: Unconsumed mesoionic oxazoles or TosMIC.

  • Reaction Intermediates: In some cases, intermediate pyrazin-2(1H)-ones may be present if the reaction does not go to completion.[3]

  • Over-reaction Products: The target compound itself can sometimes react with a second molecule of TosMIC, leading to side products.[4]

  • Reagents and Solvents: Residual base (e.g., DBU) and high-boiling point solvents like DMF, which can be challenging to remove completely.[4][5]

  • Isomeric Byproducts: Depending on the precursors, other heterocyclic isomers may form.

Q2: How do I choose the best primary purification technique for my crude product?

A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude products: Direct recrystallization is often the most efficient first step if a suitable solvent is found. It is ideal for removing small amounts of impurities from a largely crystalline material.[5]

  • For oily or complex solid mixtures: Flash column chromatography is the method of choice. It offers the versatility to separate compounds with different polarities.[6]

  • For initial workup: Liquid-liquid extraction (LLE) is fundamental for removing reagents, water-soluble byproducts, and performing acid-base washes to eliminate specific impurities before concentrating the crude product.[5][7]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Compound instability on silica gel, which is inherently acidic, is a known issue for some nitrogen-containing heterocycles.[6]

  • Switch the Stationary Phase: Consider using neutral or basic alumina, which can be more forgiving for base-sensitive compounds.[6]

  • Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a modifier like triethylamine (Et3N) to your eluent to neutralize the acidic sites on the silica gel and prevent streaking.

  • Consider Reversed-Phase Chromatography: For more polar analogs, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) is often an excellent alternative.[6][8]

Purification Strategy Workflow

This diagram outlines a logical workflow for selecting and optimizing a purification strategy for your crude Imidazo[1,5-a]pyrazin-8(7H)-one product.

G Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (Workup) - Remove water-soluble impurities - Acid/Base wash Start->LLE Crude_Product Concentrated Crude Product LLE->Crude_Product Is_Solid Is the crude product a solid? Crude_Product->Is_Solid TLC_Analysis TLC Analysis - Assess complexity - Test solvent systems Is_Solid->TLC_Analysis No / Oily Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chrom Flash Column Chromatography TLC_Analysis->Column_Chrom Is_Pure_Solid Pure Crystalline Solid? Recrystallization->Is_Pure_Solid Is_Pure_Solid->TLC_Analysis No / Oily Residue Final_Product Pure Product Is_Pure_Solid->Final_Product Yes Is_Pure_Fractions Fractions Pure by TLC? Column_Chrom->Is_Pure_Fractions Is_Pure_Fractions->Final_Product Yes, after solvent removal Troubleshoot Troubleshoot & Re-purify (See Guide) Is_Pure_Fractions->Troubleshoot No / Co-elution Troubleshoot->Column_Chrom

Caption: Workflow for selecting a purification strategy.

Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution(s) Citation
Low Recovery After Column Compound degrading on silica; Compound is too polar/non-polar for the chosen system; Using too much solvent for loading.Switch to a neutral stationary phase like alumina. Perform a quick filtration through a small silica plug to check for stability. Ensure product Rf is between 0.2-0.4 on TLC for optimal separation.[6]
Oiling Out During Recrystallization Solution is too saturated; Cooling rate is too fast; Insoluble impurities are present.Add a little more hot solvent. Allow the solution to cool much more slowly (e.g., insulate the flask). If impurities are visible, perform a hot gravity filtration before cooling.[5]
Persistent Emulsion During Extraction Vigorous shaking; Presence of surfactant-like impurities.Use gentle inversions instead of shaking. Add a saturated NaCl solution (brine) to "salt out" and break the emulsion. Filter the emulsified layer through a pad of Celite.[5]
Co-elution of Impurity Impurity has a very similar polarity to the target compound in the chosen solvent system.Change the solvent system to one with different selectivity (e.g., switch from Hexane/EtOAc to DCM/Methanol or Toluene/Acetone). Change the stationary phase (e.g., from silica to alumina or C18).[6]
No Crystals Form Solution is not supersaturated enough; Presence of impurities inhibiting crystallization.Concentrate the solution by slowly evaporating some solvent. Scratch the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" of the pure compound if available.[5][6]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is the standard procedure for separating the target compound from byproducts of different polarities.

  • Solvent System Selection:

    • Perform Thin Layer Chromatography (TLC) on the crude mixture using silica gel plates.

    • Test various solvent systems. A good starting point for Imidazo[1,5-a]pyrazin-8(7H)-one is a mixture of Hexane and Ethyl Acetate (Hex/EtOAc).[4][9]

    • Aim for a solvent system that gives your target compound a Retention Factor (Rf) value between 0.2 and 0.4 for optimal separation.[6]

  • Column Packing:

    • Select a column of appropriate size (a general rule is to use 20-100g of silica for every 1g of crude material).

    • Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent mixture is often effective).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system. A gradient elution, starting with a lower polarity (e.g., 9:1 Hex/EtOAc) and gradually increasing to a higher polarity (e.g., 1:1 Hex/EtOAc), is often most effective.[4][6]

    • Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified Imidazo[1,5-a]pyrazin-8(7H)-one.

Troubleshooting Chromatography: A Decision Tree

G Start Poor Separation in Column Check_TLC Review Initial TLC Plate Start->Check_TLC Spots_Overlap Are spots well-separated (ΔRf > 0.2)? Check_TLC->Spots_Overlap Change_Solvent Change Solvent System (e.g., DCM/MeOH, Toluene/Acetone) Spots_Overlap->Change_Solvent No Streaking Is there streaking or tailing? Spots_Overlap->Streaking Yes Re_run Re-run Column Change_Solvent->Re_run Add_Modifier Add Modifier to Eluent (e.g., 0.5% Et3N for basic compounds) Streaking->Add_Modifier Yes Compound_On_Baseline Is compound stuck at baseline? Streaking->Compound_On_Baseline No Add_Modifier->Re_run Increase_Polarity Increase Eluent Polarity Compound_On_Baseline->Increase_Polarity Yes, even with pure polar solvent Switch_Stationary Switch to Reversed-Phase (C18) or Alumina Compound_On_Baseline->Switch_Stationary No, still stuck Increase_Polarity->Re_run Switch_Stationary->Re_run

Caption: Decision tree for troubleshooting column chromatography.

Protocol 2: Recrystallization for Final Purity

This method is excellent for obtaining highly pure, crystalline material after initial purification by chromatography or for purifying a crude solid that is already substantially pure.

  • Solvent Selection:

    • Place a small amount of your compound in several test tubes.

    • Add a small amount of different solvents to each tube. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof (e.g., CHCl3/hexane, acetone/hexane).[4]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve full dissolution.[5]

  • Hot Filtration (Optional):

    • If insoluble impurities (dust, etc.) or colored impurities are present, perform a hot gravity filtration. For colored impurities, a small amount of activated charcoal can be added to the hot solution before filtering.[5]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

References
  • Benchchem. Technical Support Center: Purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine Analogs.
  • Synfacts. Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones. Heterocycles 2016, 92, 2047–2058.
  • JournalsPub. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Heterocyclic Letters. Review on Methods used in isolates of phytochemicals from medicinal plants.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
  • HETEROCYCLES. FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. 2016, 92(11).
  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. 2019.
  • PubMed. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. 2019.
  • Biotage. Improving Flash Purification of Chemically Related Pyrazines.
  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. 2016.
  • PMC. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Imidazo[1,5-a]pyrazin-8(7H)-one Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substitution reactions on this valuable heterocyclic core. The Imidazo[1,5-a]pyrazine framework is a cornerstone in the development of potent inhibitors for various biological targets, including kinases and bromodomains.[1][2] However, its unique electronic structure presents significant challenges in controlling the regiochemical outcome of substitution reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and achieve your desired synthetic targets with precision.

Section 1: Fundamentals of Reactivity in the Imidazo[1,5-a]pyrazin-8(7H)-one Core

Understanding the inherent electronic properties of the bicyclic system is the first step toward mastering its regioselective functionalization. The molecule is a hybrid of an electron-rich imidazole ring and an electron-deficient pyrazinone ring. This duality governs its reactivity.

  • Imidazole Moiety (Electron-Rich): The five-membered ring is generally the site for electrophilic aromatic substitution (EAS) . The C1 and C3 positions are the most reactive C-H bonds. Computational studies and experimental evidence on related imidazopyrazine systems suggest that the C3 position is often the most nucleophilic due to the stability of the resulting cationic intermediate (Wheland intermediate), which can maintain the aromaticity of the six-membered ring during the reaction.[3][4]

  • Pyrazinone Moiety (Electron-Deficient): The six-membered ring is deactivated towards electrophilic attack. However, its electron-deficient nature makes it susceptible to nucleophilic attack or direct C-H functionalization under specific catalytic conditions, primarily at the C5 position.[5]

Below is a diagram illustrating the key reactive sites and their general electronic character.

G cluster_0 Imidazo[1,5-a]pyrazin-8(7H)-one Core cluster_1 Reactivity Analysis mol C3 C3 Position (Most Electron-Rich) Primary site for EAS & Metalation C1 C1 Position (Electron-Rich) Secondary site for EAS C5 C5 Position (Electron-Deficient) Site for Direct Arylation & Remote Metalation N2 N2 (Bridgehead) N4 N4 (Pyrazine) N7 N7 (Imidazole)

Caption: Key reactive positions on the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold.

Section 2: Troubleshooting Guide for Regioselectivity

This section addresses specific experimental challenges in a Q&A format.

Q1: I am attempting an electrophilic bromination and getting a mixture of C1 and C3 isomers. How can I improve selectivity for the C3 position?

A1: This is a classic challenge of kinetic versus thermodynamic control. While both C1 and C3 are activated, C3 is generally the electronically favored site for substitution. Achieving high selectivity often requires fine-tuning the reaction conditions to favor the formation of the more stable C3-substituted product.

Causality: The regioselectivity of electrophilic halogenation is influenced by a delicate balance of steric hindrance, reagent reactivity, and the stability of reaction intermediates.

  • Steric Effects: The C1 position is sterically less encumbered than the C3 position, which is flanked by the pyrazinone ring. Highly reactive or bulky electrophiles may react faster at C1 (kinetic product).

  • Electronic Effects: The intermediate formed by attack at C3 is better stabilized by resonance, making it the thermodynamic product.[3][4]

Troubleshooting Steps & Solutions:

  • Modify the Halogenating Agent: Switch from highly reactive sources like Br₂ to a milder, less aggressive agent. N-Bromosuccinimide (NBS) is the reagent of choice as it generates a low concentration of bromine in situ, favoring attack at the most nucleophilic site. For chlorination, N-chlorosuccinimide (NCS) or sodium chlorite can provide higher selectivity.[6][7]

  • Solvent Optimization: The solvent can dramatically influence selectivity by stabilizing intermediates.

    • Start with: Polar aprotic solvents like DMF or acetonitrile (CH₃CN). These solvents can help stabilize the charged Wheland intermediate, favoring the more stable C3-pathway.

    • Avoid: Nonpolar solvents like hexane or toluene, which may lead to poorer selectivity.

  • Temperature Control: Perform the reaction at or below room temperature (0 °C to 25 °C). Lower temperatures reduce the overall reaction rate, giving the electrophile more time to discriminate between the C1 and C3 positions, thereby favoring the thermodynamically preferred C3 product.

  • Additive Screening: The addition of a mild acid can sometimes improve selectivity. Acetic acid can act as both a solvent and a proton source to facilitate the reaction, often leading to cleaner outcomes in related heterocyclic systems.[3]

Summary of Recommended Conditions for C3-Selective Bromination:

ParameterRecommended ConditionRationale
Halogen Source N-Bromosuccinimide (NBS)Mild, favors thermodynamic product.
Solvent DMF or CH₃CNPolar aprotic; stabilizes intermediates.
Temperature 0 °C to 25 °CFavors thermodynamic over kinetic control.
Stoichiometry 1.0 - 1.1 equivalents of NBSMinimizes potential di-substitution.

Q2: I need to install an aryl group, but my direct C-H arylation protocol is giving poor yields and a mixture of C3 and C5 isomers. What is a more reliable strategy for C3-arylation?

A2: Direct C-H arylation on this scaffold is challenging due to the presence of multiple reactive C-H bonds (C1, C3, C5). While some palladium catalysts can favor C5 arylation through a Heck-like mechanism[5], achieving clean C3 selectivity is difficult. A more robust and highly regioselective strategy is a two-step sequence involving directed metalation followed by a cross-coupling reaction.

Causality: Directed metalation leverages the acidity of specific protons. The C3 proton is the most acidic C-H bond on the imidazole ring, allowing for its selective removal with a strong base. The resulting organometallic intermediate can then be trapped with an electrophile to install a handle for cross-coupling. This method transforms a difficult C-H activation problem into a high-yielding, predictable cross-coupling reaction.

Troubleshooting Workflow: Two-Step C3-Arylation

Caption: A robust two-step workflow for achieving selective C3-arylation.

This directed metalation approach has been successfully used to functionalize the C3 position of the core imidazo[1,5-a]pyrazine ring system.[8][9] It offers superior regiocontrol compared to direct C-H activation methods for this specific transformation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most likely site of N-alkylation on the core? A1: The N7-position on the imidazole ring is generally the most nucleophilic and sterically accessible nitrogen for alkylation reactions, especially under standard conditions with alkyl halides and a mild base.

Q2: Can I functionalize the pyrazinone ring without touching the imidazole ring? A2: Yes, this is possible but requires specific strategies. As discussed, certain palladium-catalyzed C-H activation conditions have been shown to selectively arylate the C5 position.[5] Alternatively, if the C3 position is already substituted (e.g., with a methyl group), directed metalation can be guided to the C5 position, providing a route to C5-functionalized derivatives.[8]

Q3: Is it possible to predict the regioselectivity of a new electrophilic substitution reaction computationally? A3: Yes, computational chemistry offers powerful predictive tools. DFT (Density Functional Theory) calculations can be used to model the reaction. Two common approaches are:

  • HOMO Analysis: The Highest Occupied Molecular Orbital (HOMO) can indicate the most nucleophilic regions of the molecule. The atoms with the largest HOMO coefficients are likely sites of electrophilic attack.

  • Intermediate Stability: Calculating the relative energies of the potential cationic intermediates (e.g., after attack at C1 vs. C3) can predict the thermodynamic product. The pathway with the most stable intermediate is generally favored. These methods have shown a high predictive accuracy (>95%) for the regiochemical outcomes of EAS on various heteroaromatic systems.[10]

Section 4: Key Experimental Protocols

Protocol 1: C3-Selective Bromination with NBS

  • Setup: To a solution of the Imidazo[1,5-a]pyrazin-8(7H)-one starting material (1.0 eq) in anhydrous DMF (0.1 M), add N-Bromosuccinimide (1.05 eq) in one portion under an argon atmosphere.

  • Reaction: Stir the mixture at room temperature (20-25 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-bromo product.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at a Halogenated C3-Position

This protocol assumes you have a 3-bromo or 3-iodo derivative.

  • Setup: In a reaction vessel, combine the 3-halo-imidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Degassing: Evacuate and backfill the vessel with argon three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 6-12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to obtain the C3-arylated product. The general mechanism for Suzuki-Miyaura coupling is well-established.[11]

References

  • Uchida, K., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES, 92(11), 2047. [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. [Link]

  • Not Voodoo (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Board, J., et al. (2009). Synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies. Organic Letters, 11(22), 5118-5121. [Link]

  • Shrivastava, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12). [Link]

  • Crew, A. P., et al. (2008). Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines. Organic Letters, 10(1), 13-16. [Link]

  • Board, J., et al. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5118-5121. [Link]

  • Toh, M. F., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4926-4933. [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(9), 5058-5062. [Link]

  • Céline, L., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8, 5058-5062. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazo[1,5-a]pyrazin-8(7H)-one Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one and its derivatives. The following question-and-answer format addresses common challenges and provides systematic approaches to optimize reaction temperature, a critical parameter for maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction to form an Imidazo[1,5-a]pyrazin-8(7H)-one derivative is showing low yield. How do I know if the reaction temperature is the primary issue?

Low yield is a common issue in heterocyclic synthesis and can stem from multiple factors.[1] Before focusing solely on temperature, it's crucial to systematically evaluate other reaction parameters.

Initial Checks:

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.[1]

  • Stoichiometry: Double-check the molar ratios of your reactants. An excess or deficit of one component can lead to incomplete conversion or side product formation.

  • Atmosphere: If any of your reagents are sensitive to air or moisture, confirm that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Mixing: Inadequate stirring can result in localized concentration gradients and reduced reaction rates, especially in heterogeneous mixtures.[1]

Once these factors have been verified, temperature becomes a prime suspect. A suboptimal temperature can lead to a slow reaction rate, incomplete conversion, or degradation of starting materials or the desired product.[1]

Troubleshooting Workflow for Low Yield:

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: What is the typical temperature range for the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones, and how do I select a starting point?

The optimal temperature for the formation of the Imidazo[1,5-a]pyrazin-8(7H)-one core is highly dependent on the specific synthetic route employed. Common methods include multicomponent reactions (like the Ugi-azide reaction) and various cyclization strategies.[2][3]

  • Multicomponent Reactions (e.g., Ugi-azide): These reactions are often performed at or near room temperature.[4] For instance, the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives from mesoionic 1,3-oxazolium-5-olates can proceed efficiently at room temperature.[4]

  • Cyclocondensations: These reactions may require elevated temperatures to overcome the activation energy of the cyclization step.[5] Temperatures can range from refluxing in a given solvent to higher temperatures achieved with microwave irradiation.[6][7]

Recommended Starting Points:

Synthetic RouteTypical Temperature Range (°C)Starting Point Recommendation (°C)
Ugi-type Multicomponent Reactions0 to 4025 (Room Temperature)
Cyclocondensation (Conventional Heating)80 to 160Reflux temperature of the solvent
Microwave-Assisted Synthesis100 to 150120

When developing a new synthesis, a good starting point is to review literature precedents for similar transformations. If none exist, begin with room temperature for multicomponent reactions or the reflux temperature of your chosen solvent for cyclizations.

Q3: I am observing the formation of multiple byproducts. How can adjusting the temperature help in improving the selectivity?

Byproduct formation often occurs when the reaction temperature is too high, providing sufficient energy to overcome the activation barriers of competing reaction pathways. Conversely, a temperature that is too low may favor an undesired kinetic product over the desired thermodynamic product.

Strategies for Improving Selectivity:

  • Lowering the Temperature: If you suspect byproduct formation is due to decomposition or undesired side reactions with high activation energies, incrementally lowering the temperature can significantly improve selectivity.

  • Screening Temperatures: Conduct a series of small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) and monitor the reaction progress by TLC or LC-MS to identify the temperature that provides the best ratio of product to byproduct.

Caption: A protocol for optimizing reaction temperature for selectivity.

Q4: My reaction is very slow at room temperature. What are the advantages and disadvantages of using elevated temperatures, including microwave heating?

For slow reactions, increasing the temperature is a common strategy to accelerate the rate. According to the Arrhenius equation, a general rule of thumb is that the reaction rate doubles for every 10 °C increase in temperature.[8][9]

Conventional Heating:

  • Advantages: Simple to implement using standard laboratory equipment (e.g., oil bath, heating mantle).

  • Disadvantages: Can lead to longer reaction times and the formation of byproducts due to prolonged exposure to heat.[10]

Microwave-Assisted Synthesis:

  • Advantages:

    • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a much faster temperature increase compared to conventional heating.[11]

    • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave synthesizer.[6][10]

    • Improved Yields and Purity: The rapid heating can minimize the formation of byproducts.[11]

  • Disadvantages:

    • Requires specialized microwave reactor equipment.

    • Scale-up can be challenging.

Comparison of Heating Methods for Imidazo[1,2-a]pyridine Synthesis (A Related Heterocycle):

MethodTemperature (°C)TimeYield (%)
ConventionalReflux12 h75
Microwave12015 min92

This data is illustrative for a related heterocyclic system and highlights the potential benefits of microwave synthesis.[6]

Q5: Can the choice of solvent influence the optimal reaction temperature?

Absolutely. The solvent plays a crucial role in determining the effective temperature range of a reaction.

  • Boiling Point: In reactions run at reflux, the solvent's boiling point dictates the maximum temperature that can be reached at atmospheric pressure.

  • Solubility: The solubility of reactants can be temperature-dependent. A higher temperature may be required to ensure all reactants are in solution.

  • Microwave Absorption: In microwave-assisted synthesis, the choice of a solvent with a high dielectric constant will lead to more efficient energy absorption and faster heating.

When optimizing the reaction temperature, it is often beneficial to also screen different solvents with varying boiling points and polarities.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening (Conventional Heating)
  • In separate, identical reaction vessels, combine the starting materials and solvent.

  • Place each vessel in a pre-heated aluminum block or oil bath set to the desired temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Stir the reactions at a consistent rate.

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

  • Quench the aliquots and analyze by TLC or LC-MS to determine the extent of conversion and the relative amounts of product and byproducts.

  • Based on the analysis, identify the temperature that provides the best balance of reaction rate, yield, and purity.

Protocol 2: General Procedure for Microwave-Assisted Synthesis
  • In a dedicated microwave reaction vial, combine the starting materials and the appropriate microwave-safe solvent.

  • Add a magnetic stir bar and securely cap the vial.

  • Place the vial in the microwave reactor cavity.

  • Set the desired reaction temperature (e.g., 120 °C) and reaction time (e.g., 15 minutes). It is recommended to use temperature control rather than power control for better reproducibility.

  • After the irradiation is complete, allow the vial to cool to a safe handling temperature.

  • Work up the reaction mixture and purify the product.

References

  • Mihorianu, M., et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]

  • Curran, D. P., & Tamine, J. (n.d.). Effects of temperature on atom transfer cyclization reactions of allylic .alpha.-iodo esters and amides. The Journal of Organic Chemistry. Available at: [Link]

  • HETEROCYCLES. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES. Available at: [Link]

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. Available at: [Link]

  • IJRPR. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. IJRPR. Available at: [Link]

  • ResearchGate. (n.d.). The effect of conditions on cyclization: (a) the effect of reaction.... ResearchGate. Available at: [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Available at: [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • PMC. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • PMC. (n.d.). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. PMC. Available at: [Link]

  • Dalal Institute. (n.d.). Effect of Temperature on Reaction Rates. Dalal Institute. Available at: [Link]

  • Chemistry LibreTexts. (2025). 8.5: The Effect of Temperature on Reaction Rates. Chemistry LibreTexts. Available at: [Link]

  • PMC. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC. Available at: [Link]

  • Nature. (2026). Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Nature. Available at: [Link]

  • ResearchGate. (n.d.). Overview of the mono- and bicyclic heteroaromatics in the analysis.... ResearchGate. Available at: [Link]

  • MDPI. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. MDPI. Available at: [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Chemical Society Reviews. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. RSC Publishing. Available at: [Link]

  • Beilstein Archives. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Beilstein Archives. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Coupling Reactions with Imidazo[1,5-a]pyrazin-8(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Selection & Troubleshooting for Pd-Catalyzed Couplings Target Audience: Medicinal Chemists, Process Chemists Scaffold Overview: The Imidazo[1,5-a]pyrazin-8(7H)-one core is a bicyclic lactam often utilized in kinase inhibitor discovery (e.g., BTK, PI3K). Its electron-deficient pyrazine ring, combined with the acidic N-H of the lactam and potential coordination sites (N2), presents unique challenges in cross-coupling.

Pre-Reaction Diagnostics: The "Is It Plugged In?" Checklist

Before screening catalysts, verify your system parameters. 60% of failures with this scaffold stem from substrate quality or protecting group issues, not the catalyst itself.

Q: My reaction turned black immediately and yielded no product. Is the catalyst dead? A: Likely not. This is often catalyst poisoning caused by the free lactam N-H (N7) or the imidazole nitrogen (N2).

  • The Issue: The N7-H (pKa ~13-14) can be deprotonated by the base, forming an amidate that binds Pd(II) tightly, arresting the catalytic cycle.

  • The Fix: Protect the N7 position before coupling.

    • Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl), BOM (Benzyloxymethyl), or THP (Tetrahydropyranyl).

    • Why: These bulky groups prevent coordination and improve solubility in non-polar solvents (Toluene, Dioxane).

Q: I am using the Chloride derivative. Why is there no conversion? A: Imidazo[1,5-a]pyrazin-8-ones are electron-rich at the 8-position (lactam) but the pyrazine ring itself is electron-deficient.

  • Reactivity Order: I > Br >> Cl >> OTf.

  • Guidance: If using a Chloride at C1, C3, or C5, you must use a highly active precatalyst (e.g., XPhos Pd G4 or BrettPhos Pd G4). Standard Pd(PPh3)4 will not perform the oxidative addition.

Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Recommended Systems Table
Substrate HalideCoupling PartnerCatalyst System (Precatalyst + Ligand)BaseSolvent/Temp
Aryl-Br / I Aryl Boronic AcidPd(dppf)Cl2·DCM (5 mol%)K2CO3 (2M aq)Dioxane/H2O (4:1), 90°C
Aryl-Cl Aryl Boronic AcidXPhos Pd G4 (2-5 mol%)K3PO4 (3 eq)THF/H2O (10:1), 60°C
Heteroaryl-Cl Heteroaryl BoronateA-taPhos Pd G3 (2 mol%)K3PO4 (3 eq)t-Amyl Alcohol, 100°C
Steric Hindrance Ortho-subst. Boronic AcidSphos Pd G3 (5 mol%)K3PO4 (3 eq)Toluene/H2O, 100°C
Troubleshooting Guide: Suzuki Coupling

Q: I see significant protodeboronation of my boronic acid, but no coupled product. A: This is common with electron-poor heterocycles like pyrazines.

  • Mechanism: The basic conditions required for transmetalation also promote the hydrolysis of the C-B bond in the boronic acid.

  • Solution:

    • Switch Boron Source: Use Potassium Organotrifluoroborates (R-BF3K) or MIDA boronates. These release the active species slowly.

    • Reduce Water: Switch to anhydrous conditions using Cs2CO3 or K3PO4 in Dioxane/DMF.

    • Catalyst Switch: Use Pd(dtbpf)Cl2 . This catalyst has a high turnover frequency (TOF) and often outcompetes the decomposition pathway.

Q: The reaction stalls at 50% conversion. A: The catalyst is likely deactivating (Pd black formation).

  • Intervention: Add a second portion of catalyst (50% of original loading) after 4 hours.

  • Prevention: Ensure rigorous degassing. Oxygen is fatal to electron-rich phosphine ligands (like XPhos). Use the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 15 mins.

Buchwald-Hartwig Amination (C-N Bond Formation)

This is the most challenging transformation for Imidazo[1,5-a]pyrazin-8(7H)-ones due to competitive coordination.

Decision Tree: Ligand Selection

Use the diagram below to select the correct ligand based on your amine type.

LigandSelection cluster_legend Key Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaniline Start->Aniline BrettPhos BrettPhos Pd G4 Base: NaOtBu Primary->BrettPhos Standard Secondary->BrettPhos Cyclic RuPhos RuPhos Pd G4 Base: LHMDS Secondary->RuPhos Acyclic Aniline->BrettPhos High Activity Xantphos Pd2(dba)3 + Xantphos Base: Cs2CO3 Aniline->Xantphos High Temp Stability Legend G4 = 4th Generation Precatalyst LHMDS = Lithium hexamethyldisilazide

Caption: Ligand selection logic for C-N coupling on Imidazo[1,5-a]pyrazin-8(7H)-one scaffolds.

Troubleshooting Guide: Buchwald-Hartwig

Q: I am getting low yields with NaOtBu. The reaction mixture turns into a gel. A: NaOtBu is a strong base and can deprotonate the lactam (if unprotected) or cause polymerization of the pyrazine core.

  • Solution: Switch to a weaker, inorganic base: Cs2CO3 or K3PO4 .[1]

  • Solvent: Use t-Amyl alcohol or Dioxane at 100°C. These solvents solubilize the inorganic bases better than Toluene.

Q: Can I couple an amide or sulfonamide? A: Yes, but this is a C-N cross-coupling (Goldberg-type) rather than standard Buchwald.

  • System: Use tBuBrettPhos Pd G3 or Me4tBuXPhos .

  • Base: K3PO4 is essential here to prevent side reactions.

C-H Activation (Direct Arylation)

For advanced users looking to functionalize the C5 position without a pre-installed halogen.

Protocol: C5-Arylation of Imidazo[1,5-a]pyrazin-8(7H)-one

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Ligand: PPh3 (20 mol%) or PCy3 (for difficult substrates)

  • Base: Ag2CO3 (2 eq) - Silver acts as a halide scavenger and oxidant.

  • Solvent: DMF or DMAc (0.2 M)

  • Temp: 120°C

  • Mechanism Note: This proceeds via a CMD (Concerted Metalation-Deprotonation) pathway. The acidity of the C5-H is enhanced by the adjacent nitrogen.

Experimental Workflow Visualization

The following diagram outlines the logical flow for optimizing a failed reaction.

OptimizationLoop Fail Reaction Failed (<10% Yield) Check1 Check 1: TLC/LCMS Is SM consumed? Fail->Check1 NoSM No (SM Intact) Check1->NoSM Catalyst inactive YesSM Yes (Decomp/Byprod) Check1->YesSM Side reactions OxAdd Oxidative Addition Failure NoSM->OxAdd Stab Stability Failure YesSM->Stab Sol1 Action: Switch to G3/G4 Precatalyst (XPhos, BrettPhos) OxAdd->Sol1 Sol2 Action: Lower Temp (60°C) Switch Base (K3PO4) Stab->Sol2 Sol3 Action: Protect N-7 (SEM/BOM) Degas Solvent Stab->Sol3

Caption: Diagnostic loop for troubleshooting failed coupling reactions.

References

  • Synthesis of Substituted Imidazo[1,5-a]pyrazines via Metalation Strategies. Organic Letters, 2009.[2] Link

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives. Bioorganic & Medicinal Chemistry, 2019.[3] Link

  • Buchwald-Hartwig Amination User Guide. Organic Chemistry Portal. Link

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling. ACS Omega, 2016. Link

  • Catalyst Poisoning in Heterocycle Functionalization. Nature Chemistry, 2015. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Imidazo[1,5-a]pyrazin-8(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,5-a]pyrazine core, a nitrogen-bridged heterocyclic system, is a key pharmacophore found in a variety of biologically active compounds, including inhibitors of BRD9, a protein implicated in several cancers.[1] A thorough understanding of its structural and electronic properties through NMR spectroscopy is paramount for the unambiguous characterization of novel derivatives and for elucidating structure-activity relationships (SAR).

Deciphering the Spectral Signature of the Imidazo[1,5-a]pyrazin-8(7H)-one Core

¹H NMR Spectral Features

The most distinctive features in the proton NMR spectrum of the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold are the signals corresponding to the protons on the imidazole moiety, namely H-1 and H-3. These typically appear as sharp singlets in the downfield region of the spectrum, a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic character of the imidazole ring.

  • H-1 and H-3: These protons consistently resonate as singlets in the range of δ 8.0-9.1 ppm .[2] Their specific chemical shifts are influenced by the nature of the substituents on the pyrazinone and imidazole rings. For instance, in 7-Methyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one, H-1 and H-3 are observed at δ 8.07 and 8.96 ppm, respectively.[2]

The protons on the pyrazinone ring, if present, would exhibit chemical shifts and coupling patterns dependent on the substitution pattern.

¹³C NMR Spectral Features

The carbon-13 NMR spectrum provides further crucial information for structural confirmation. Key characteristic signals include:

  • C=O (C-8): The carbonyl carbon of the pyrazinone ring is consistently found in the highly deshielded region of the spectrum, typically around δ 155 ppm .[2]

  • Imidazole Carbons (C-1, C-3, and C-8a): These carbons exhibit chemical shifts in the aromatic region, with their precise locations influenced by substituents. For example, in substituted derivatives, C-1 and C-3 have been observed in the range of δ 116-123 ppm and δ 137-146 ppm , respectively.[2]

The following diagram illustrates the core structure and numbering of Imidazo[1,5-a]pyrazin-8(7H)-one.

Figure 1: Structure and numbering of the Imidazo[1,5-a]pyrazin-8(7H)-one core.

Comparative Spectral Analysis: Distinguishing Isomers

The isomeric Imidazo[1,2-a]pyrazine scaffold is a more commonly encountered heterocycle in medicinal chemistry.[3] A clear understanding of the differences in their NMR spectra is crucial for unambiguous identification.

FeatureImidazo[1,5-a]pyrazin-8(7H)-oneImidazo[1,2-a]pyrazine
¹H NMR
Imidazole ProtonsTwo singlets (H-1, H-3)Typically two or three distinct signals for imidazole and pyrazine protons, often with observable coupling.
δ ~8.0-9.1 ppm[2]δ ~7.4-9.1 ppm[3]
¹³C NMR
Carbonyl CarbonPresent (C-8)Absent
δ ~155 ppm[2]
Bridgehead CarbonOne bridgehead carbon (C-8a)One bridgehead carbon (C-8a)

The most significant differentiating feature is the presence of the carbonyl group in the Imidazo[1,5-a]pyrazin-8(7H)-one, giving rise to a characteristic signal around δ 155 ppm in the ¹³C NMR spectrum, which is absent in the fully aromatic Imidazo[1,2-a]pyrazine system.

The following diagram illustrates the structural differences between the two isomers.

G cluster_0 Imidazo[1,5-a]pyrazin-8(7H)-one cluster_1 Imidazo[1,2-a]pyrazine a Five-membered imidazole ring fused to a six-membered pyrazinone ring b Contains a carbonyl group at position 8 a->b c Five-membered imidazole ring fused to a six-membered pyrazine ring d Fully aromatic system, no carbonyl group c->d

Figure 2: Key structural differences between Imidazo[1,5-a]pyrazin-8(7H)-one and Imidazo[1,2-a]pyrazine.

Experimental Protocol for High-Quality NMR Data Acquisition

To ensure the acquisition of high-resolution and accurate NMR spectra for Imidazo[1,5-a]pyrazin-8(7H)-one derivatives, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

G prep Sample Preparation dissolve Dissolution prep->dissolve Weigh ~5-10 mg of sample transfer Transfer to NMR Tube dissolve->transfer Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS instrument Instrument Setup transfer->instrument Filter if necessary acquisition Data Acquisition instrument->acquisition Lock, tune, and shim the spectrometer processing Data Processing acquisition->processing Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC, HMBC) analysis Spectral Analysis processing->analysis Apply Fourier transform, phase correction, and baseline correction

Figure 3: Recommended workflow for NMR analysis of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified Imidazo[1,5-a]pyrazin-8(7H)-one derivative. The purity of the sample is critical for obtaining clean spectra free from interfering signals.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for this class of compounds.[2] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. Include an internal standard, typically tetramethylsilane (TMS) at a concentration of 0.03% (v/v), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for maintaining field homogeneity during data acquisition.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. Automated shimming routines are generally sufficient, but manual shimming may be required for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans will be required compared to the ¹H experiment.

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives, the acquisition of 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

  • Spectral Analysis:

    • Reference the spectra to the TMS signal at δ 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to elucidate the molecular structure.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, correlations from 2D NMR data.

By following this comprehensive guide, researchers can confidently perform and interpret the ¹H and ¹³C NMR spectra of Imidazo[1,5-a]pyrazin-8(7H)-one derivatives, facilitating the advancement of drug discovery and development in this important area of medicinal chemistry.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. Available at: [Link][3]

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. HETEROCYCLES, Vol. 92, No. 11, 2016. Available at: [Link][2]

  • Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches - PMC. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3). Available at: [Link]

  • Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2- a]pyrazine-coumarin hybrids - Supporting Information. Available at: [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed. Bioorganic & Medicinal Chemistry, 27(7), 1391–1404. Available at: [Link][1]

  • Interpretation of 1H-NMR and 13C-NMR data for compound 8 - ResearchGate. Available at: [Link]

  • Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyrazine and Imidazo[1,2-a]Pyridine Derivatives and their Anticancer activity - Semantic Scholar. Available at: [Link]

  • (PDF) Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants - ResearchGate. Available at: [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. Available at: [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - TÜBİTAK Academic Journals. Available at: [Link]

  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

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A Comparative Guide to the Definitive Structural Confirmation of Imidazo[1,5-a]pyrazin-8(7H)-one Scaffolds: The Gold Standard of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Certainty in Heterocyclic Drug Discovery

The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the basis of compounds with promising therapeutic applications, including the inhibition of targets like Bruton's tyrosine kinase (BTK) and BRD9.[1][2] The synthesis of these complex heterocyclic systems, however, often presents a significant challenge: the potential for isomeric impurities. For instance, the closely related imidazo[1,2-a]pyrazine scaffold can arise from subtle shifts in reaction pathways, leading to molecules with identical mass and similar spectroscopic profiles but potentially divergent biological activity and safety profiles.[3]

While routine analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, they can sometimes fall short of providing the absolute, unambiguous structural proof required for advancing a drug candidate. This guide provides an in-depth comparison of analytical methodologies, establishing why Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive gold standard for the structural elucidation of novel Imidazo[1,5-a]pyrazin-8(7H)-one derivatives. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare SCXRD with its spectroscopic counterparts.

Section 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful tool available for determining the precise three-dimensional arrangement of atoms in a molecule.[4][5] Unlike other methods that provide data on connectivity or mass, SCXRD yields a detailed molecular structure, including bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity. This level of certainty is paramount in drug development, where slight structural variations can drastically alter a compound's interaction with its biological target. For the Imidazo[1,5-a]pyrazin-8(7H)-one core, where a bridgehead nitrogen atom defines the ring fusion, SCXRD provides unequivocal confirmation that the correct isomer has been synthesized.[6][7]

The SCXRD Experimental Workflow: From Solution to Structure

The journey from a purified compound to a refined crystal structure is a multi-step process where each stage is critical for success. The primary bottleneck, and the step requiring the most empirical skill, is the growth of a high-quality single crystal.[5]

SCXRD_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_xray Data Acquisition & Analysis A Synthesis of Imidazo [1,5-a]pyrazin-8(7H)-one B High Purity (>98% by HPLC) A->B Purification C Crystal Growth Screening (Vapor Diffusion, Evaporation) B->C Solubility Tests D Optimization of 'Hit' Conditions C->D Identify Leads E Harvesting of Diffraction-Quality Crystal D->E F Mount Crystal & Collect Diffraction Data E->F Synchrotron/In-house Source G Structure Solution (Phase Problem) F->G Data Processing H Structure Refinement (Model Building) G->H I Final Validated Structure (CIF File) H->I Validation (R-factor)

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Detailed Protocol: Crystallization of an Imidazo[1,5-a]pyrazin-8(7H)-one Derivative

This protocol describes the hanging drop vapor diffusion method, a robust technique for screening a wide range of crystallization conditions with minimal sample consumption.[8]

Objective: To grow single crystals of a novel Imidazo[1,5-a]pyrazin-8(7H)-one derivative suitable for X-ray diffraction.

Materials:

  • Purified Imidazo[1,5-a]pyrazin-8(7H)-one compound (>98% purity).

  • 24-well crystallization plates.

  • Siliconized glass cover slips.

  • A range of crystallization screening solutions (buffers, salts, precipitants).

  • Micropipettes and sterile tips.

  • High-purity solvents (e.g., Acetonitrile, Dichloromethane, Methanol).

Methodology:

  • Preparation of the Protein Solution: Dissolve the compound in a suitable solvent or solvent mixture to a final concentration of 5-20 mg/mL. The choice of solvent is critical; it must fully solubilize the compound without interfering with crystallization.

  • Setting up the Reservoir: Pipette 500 µL of a crystallization screen solution into the reservoir of a well in the 24-well plate. Each well will contain a different condition, varying in pH, salt, and precipitant type/concentration.

  • Preparing the Drop: On a clean cover slip, pipette 1 µL of the compound solution. To this, add 1 µL of the reservoir solution from the corresponding well. Mix gently by pipetting up and down, being careful not to introduce air bubbles.

  • Sealing the Well: Invert the cover slip and place it over the reservoir, ensuring an airtight seal is formed with the grease-lined rim of the well. The drop is now suspended "hanging" over the reservoir.

  • Equilibration: Store the plate in a vibration-free environment at a constant temperature (typically 4°C or 20°C). Over time, water will slowly evaporate from the drop and diffuse into the more concentrated reservoir solution. This process gradually increases the concentration of both the compound and the precipitant within the drop, ideally guiding it into a supersaturated state where crystal nucleation can occur.[9]

  • Monitoring and Optimization: Regularly inspect the drops under a microscope over several days to weeks. Observe for outcomes such as clear drops, precipitation, or the formation of single crystals. Once initial crystal "hits" are identified, further optimization experiments are performed by systematically varying the conditions around the successful hit to improve crystal size and quality.

Section 2: Orthogonal Validation with Spectroscopic Techniques

While SCXRD is definitive, NMR and MS are crucial for routine analysis, reaction monitoring, and providing complementary data. Understanding their strengths and limitations is key to an efficient characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing detailed information about molecular connectivity. For an Imidazo[1,5-a]pyrazin-8(7H)-one, ¹H and ¹³C NMR spectra can confirm the presence of key functional groups and the overall carbon-hydrogen framework.[3][6] Advanced 2D NMR techniques like HSQC, HMBC, and NOESY can help piece together the complete structure by revealing through-bond and through-space correlations.[10][11]

  • Expertise & Experience: While NMR is powerful, assigning the spectra of complex regioisomers can be challenging. For example, distinguishing between an Imidazo[1,5-a]pyrazine and an Imidazo[1,2-a]pyrazine can rely on subtle differences in chemical shifts or long-range couplings that may be difficult to interpret without ambiguity.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high precision.[14] High-Resolution Mass Spectrometry (HRMS) can provide an elemental formula, which is critical for confirming that a synthetic reaction has produced a product of the expected composition.[15]

  • Trustworthiness: A successful HRMS result provides strong evidence for the molecular formula. However, it provides no information about how the atoms are connected. Isomers will have the exact same molecular weight and formula, making MS incapable of distinguishing between them on its own.

Sources

A Comparative Analysis of Potency: Imidazo[1,5-a]pyrazin-8(7H)-one vs. Imidazo[1,5-a]quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that offer potent and selective modulation of biological targets is perpetual. Among the myriad of structures, the imidazo-fused bicyclic systems have emerged as privileged platforms for the development of innovative therapeutics. This guide provides an in-depth, objective comparison of the potency of two such scaffolds: Imidazo[1,5-a]pyrazin-8(7H)-one and Imidazo[1,5-a]quinoxaline. By synthesizing data from disparate research efforts, we aim to provide a clear comparative framework for scientists engaged in the design and development of next-generation inhibitors and modulators.

While these two scaffolds have been predominantly explored for distinct biological targets, emerging research has identified common ground, particularly in the realm of kinase inhibition. This allows for a direct and scientifically rigorous comparison of their intrinsic potencies. This guide will delve into a head-to-head comparison of their activity as inhibitors of Bruton's tyrosine kinase (BTK) and IκB kinase (IKK), followed by an exploration of their well-established, but distinct, biological activities against bromodomains and the GABAA receptor complex, respectively.

Head-to-Head Potency at Common Kinase Targets

The most direct comparison of the inherent potency of these two scaffolds can be made by examining their activity against shared biological targets. Recent studies have revealed that derivatives of both the Imidazo[1,5-a]pyrazin-8(7H)-one and Imidazo[1,5-a]quinoxaline cores can be potent inhibitors of Bruton's tyrosine kinase (BTK) and IκB kinase (IKK), key enzymes in inflammatory and oncogenic signaling pathways.

Bruton's Tyrosine Kinase (BTK) Inhibition: A Tale of Reversible vs. Irreversible Mechanisms

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway and has become a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Both imidazo-fused scaffolds have been successfully developed as BTK inhibitors, albeit with different mechanisms of action.

Derivatives of the 8-amino-imidazo[1,5-a]pyrazine core have been identified as potent, reversible BTK inhibitors.[3][4] In contrast, certain Imidazo[1,5-a]quinoxalines have been engineered as irreversible inhibitors, typically incorporating a Michael acceptor to form a covalent bond with a cysteine residue in the active site of BTK.[5][6]

ScaffoldCompound ExampleBTK IC50 (nM)MechanismReference
Imidazo[1,5-a]pyrazineCompound 1 (from Liu et al.)1.1Reversible[3]
Imidazo[1,5-a]pyrazineCompound 3 (from Liu et al.)0.8Reversible[3]
Imidazo[1,5-a]quinoxalineLead Compound (from Kim et al.)<10Irreversible[6]

The data indicates that both scaffolds can be modified to achieve low nanomolar potency against BTK. The choice between a reversible and an irreversible inhibitor often depends on the desired therapeutic window and potential for off-target effects.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP2 PIP2 Lyn_Syk->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Ca_PKC->NFkB_NFAT_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression

Bruton's Tyrosine Kinase (BTK) Signaling Pathway
IκB Kinase (IKK) Inhibition: Modulating the NF-κB Pathway

The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which plays a pivotal role in inflammation.[7] A comparative study of imidazo-fused heterocycles has provided valuable data on the IKK inhibitory activity of both Imidazo[1,2-a]pyrazine (a close isomer of the pyrazinone) and Imidazo[1,5-a]quinoxaline derivatives.[8]

ScaffoldCompound ExampleIKK1 IC50 (µM)IKK2 IC50 (µM)Reference
Imidazo[1,2-a]pyrazineCompound 13>100>100[8]
Imidazo[1,5-a]quinoxalineCompound 18d112.5[8]

In this specific study, the Imidazo[1,5-a]quinoxaline scaffold demonstrated significantly greater potency against IKK2 compared to the Imidazo[1,2-a]pyrazine scaffold. This suggests that the quinoxaline core may be more amenable to achieving high affinity for the IKK active site.

IKK_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB->IkB Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

IκB Kinase (IKK) and NF-κB Signaling Pathway

Distinct Biological Activities and Potencies

Beyond their shared kinase targets, the Imidazo[1,5-a]pyrazin-8(7H)-one and Imidazo[1,5-a]quinoxaline scaffolds have been extensively and independently explored for other biological activities, showcasing their versatility.

Imidazo[1,5-a]pyrazin-8(7H)-one: Potent Bromodomain Inhibition

Derivatives of Imidazo[1,5-a]pyrazin-8(7H)-one have emerged as potent inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4 and BRD9.[9][10][11] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are attractive targets for cancer therapy.

TargetCompound ExampleIC50 (nM)Reference
BRD4(1)Compound 10j (from Zhao et al.)130[9]
BRD4(2)Compound 10j (from Zhao et al.)76[9]
BRD9Compound 27 (from another study)35
BRD9Compound 29 (from another study)103

The low nanomolar potency of these compounds highlights the suitability of the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold for targeting the acetyl-lysine binding pocket of bromodomains.

Imidazo[1,5-a]quinoxaline: High-Affinity GABAA Receptor Modulation

The Imidazo[1,5-a]quinoxaline scaffold is well-established for its high affinity and modulatory activity at the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Derivatives can act as full agonists, partial agonists, or antagonists, making them promising candidates for the treatment of anxiety, epilepsy, and other neurological disorders.

Compound ExampleKi (nM)EfficacyReference
1a0.87Partial Agonist[2]
(-)-1a0.62Partial Agonist[2]
(+)-1a0.65Partial Agonist[2]

The sub-nanomolar binding affinities of these compounds underscore the exceptional potency that the Imidazo[1,5-a]quinoxaline scaffold can achieve at the benzodiazepine binding site of the GABAA receptor.

Experimental Protocols

To support further research and enable the replication of these findings, detailed experimental protocols for key assays are provided below.

BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro potency of compounds as inhibitors of BTK enzymatic activity by measuring the reduction in ADP formation.

Materials:

  • Recombinant human BTK enzyme

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (at a concentration near the Km for BTK)

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • Test compounds (at various concentrations)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of test inhibitor or vehicle (e.g., 5% DMSO).

  • Add 2 µL of BTK enzyme in kinase buffer.

  • Add 2 µL of substrate/ATP mix in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

BRD9 Bromodomain Binding Assay (AlphaScreen™ Format)

This protocol describes a method to measure the binding of inhibitors to the BRD9 bromodomain.

Materials:

  • Recombinant human BRD9 bromodomain (GST-tagged)

  • Biotinylated acetylated histone H4 peptide substrate

  • BRD9 assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (at various concentrations)

  • AlphaScreen™ Glutathione Acceptor beads (PerkinElmer)

  • AlphaScreen™ Streptavidin Donor beads (PerkinElmer)

  • AlphaScreen-compatible microplate reader

Procedure:

  • Compound Incubation: In a 384-well ProxiPlate®, add test compound and GST-tagged BRD9 in assay buffer.

  • Add biotinylated histone H4 peptide substrate.

  • Incubate at room temperature for 30 minutes.

  • Acceptor Bead Addition: Add Glutathione Acceptor beads and incubate in the dark at room temperature for 60 minutes.

  • Donor Bead Addition: Add Streptavidin Donor beads and incubate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

GABAA Receptor Binding Assay ([³H]Flunitrazepam Displacement)

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABAA receptor.

Materials:

  • Rat cortical membranes

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]Flunitrazepam

  • Diazepam (for non-specific binding determination)

  • Test compounds

  • Scintillation counter

Procedure:

  • Reaction Setup: In test tubes, combine rat cortical membranes, [³H]Flunitrazepam (final concentration ~1 nM), and either vehicle, test compound at various concentrations, or a saturating concentration of diazepam (for non-specific binding).

  • Incubation: Incubate at 4°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for the test compound using the Cheng-Prusoff equation.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Potency & Selectivity cluster_2 Lead Optimization Compound_Synthesis Synthesis of Imidazo-fused Derivatives Purification_Characterization Purification & Structural Verification Compound_Synthesis->Purification_Characterization Biochemical_Assays Biochemical Assays (e.g., Kinase, Binding) Purification_Characterization->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Phosphorylation, Reporter) Biochemical_Assays->Cell_Based_Assays Selectivity_Profiling Selectivity Profiling (Kinase Panel, Receptor Panel) Cell_Based_Assays->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox

General Experimental Workflow for Inhibitor Profiling

Synthesis of Key Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both the Imidazo[1,5-a]pyrazin-8(7H)-one and Imidazo[1,5-a]quinoxaline cores can be constructed through multi-step synthetic sequences, often culminating in a key cyclization step.

The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core, a precursor to potent BRD4 inhibitors, can be synthesized from commercially available starting materials, with a key step often involving the construction of the pyrazinone ring followed by annulation of the imidazole ring.[9]

The Imidazo[1,5-a]quinoxaline scaffold, particularly those developed as GABAA receptor modulators, can be synthesized from substituted 2-nitroanilines and amino acids, with the quinoxalinone core being formed through reductive cyclization.[2] The imidazole ring is then typically fused in a subsequent step.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the potency of the Imidazo[1,5-a]pyrazin-8(7H)-one and Imidazo[1,5-a]quinoxaline scaffolds. The key takeaways are:

  • Shared Kinase Targets: Both scaffolds have demonstrated the ability to yield potent low nanomolar inhibitors of Bruton's tyrosine kinase, with the pyrazine derivatives acting as reversible inhibitors and the quinoxaline derivatives as irreversible inhibitors. In the context of IKK inhibition, the Imidazo[1,5-a]quinoxaline scaffold has shown superior potency in the reported studies.

  • Distinct and Potent Activities: The Imidazo[1,5-a]pyrazin-8(7H)-one core is a highly effective platform for the development of potent bromodomain inhibitors, particularly for BRD4 and BRD9. Conversely, the Imidazo[1,5-a]quinoxaline scaffold excels in generating high-affinity modulators of the GABAA receptor.

The choice between these two scaffolds will ultimately be dictated by the specific therapeutic target and the desired pharmacological profile. The Imidazo[1,5-a]pyrazin-8(7H)-one scaffold appears particularly well-suited for targeting epigenetic readers, while the Imidazo[1,5-a]quinoxaline scaffold has a proven track record in the development of CNS-active agents. The demonstrated activity of both scaffolds against common kinase targets suggests a degree of bioisosteric interchangeability, which could be exploited in future drug design efforts to fine-tune potency, selectivity, and pharmacokinetic properties. Further head-to-head comparisons of these versatile scaffolds against a broader range of biological targets will undoubtedly continue to illuminate their full potential in the development of novel therapeutics.

References

  • Zhao, L., et al. (2017). Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2748-2759.
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  • Zhao, L., et al. (2017). Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2748-2759.
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  • Assaying for IκB Kinase Activity. Methods in Enzymology, 322, 335-345.
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  • BRD9 (135-242) Quality Assurance. BPS Bioscience.
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  • BRD9 (BD1) Inhibitor Screening Assay Kit (Discontinued). BPS Bioscience.
  • Patinote, C., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 909-919.
  • Yang, Y., et al. (2019). Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1423-1428.
  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 24(6), 1143.
  • Yu, T., et al. (2011). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 2(3), 229-233.
  • Karolyi, K., et al. (2023). Novel imidazo[1,5-a]quinoxaline derivatives: SAR, selectivity and modeling challenges en route to the identification of an α5-GABAA receptor NAM. Bioorganic & Medicinal Chemistry Letters, 80, 129107.
  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. Request PDF.
  • Kim, J. L., et al. (2011). Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(21), 6258-6263.
  • Use of imidazo[1,5-a]quinoline scaffold as the pharmacophore in the design of bivalent ligands of central benzodiazepine receptors. ORCA - Cardiff University.
  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Request PDF.
  • Zheng, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.
  • BI-9564 A chemical probe for BRD9 and BRD7. Structural Genomics Consortium.
  • BRD7/BRD9 inhibitor BI-7273 Table of contents. opnme.com.
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  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Abushanab, E., et al. (1978). Imidazo[1,5-a]pyrazines. V. Electrophilic addition, a novel Reissert-like reaction. The Journal of Organic Chemistry, 43(10), 2017-2022.
  • Jacobsen, E. J., et al. (1994). Antagonist, partial agonist, and full agonist imidazo[1,5-a]quinoxaline amides and carbamates acting through the GABAA/benzodiazepine receptor. Journal of Medicinal Chemistry, 37(6), 758-768.
  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203.
  • Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
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A Senior Application Scientist's Guide to the Infrared Spectroscopy of Imidazo[1,5-a]pyrazin-8(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Guide to Spectral Interpretation

For researchers and professionals in drug development, the precise structural characterization of novel heterocyclic scaffolds is paramount. The Imidazo[1,5-a]pyrazin-8(7H)-one core is a significant pharmacophore, appearing in compounds investigated as inhibitors for targets like BRD9.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups and gaining insight into the molecular structure. This guide offers an in-depth analysis of the characteristic IR absorption bands of the Imidazo[1,5-a]pyrazin-8(7H)-one system, comparing experimental data with theoretical expectations and related heterocyclic structures.

Theoretical Vibrational Modes of the Imidazo[1,5-a]pyrazin-8(7H)-one Scaffold

The IR spectrum of Imidazo[1,5-a]pyrazin-8(7H)-one is dominated by the vibrations of its constituent parts: a bicyclic amide (lactam), an imidazole ring, and a pyrazine ring. The fusion of these rings creates a unique electronic and steric environment that influences the precise frequencies of these vibrations.

The primary regions of interest are:

  • > 3000 cm⁻¹: C-H stretching vibrations from the aromatic-like imidazole and pyrazine rings.

  • 1700-1500 cm⁻¹: The carbonyl (C=O) stretching region, C=N and C=C stretching vibrations of the fused rings. This is often the most diagnostic region.

  • < 1500 cm⁻¹: The "fingerprint region," containing complex bending and stretching modes that are unique to the overall molecular structure.

Below is a diagram illustrating the key bonds within the core structure that give rise to the most characteristic IR bands.

Caption: Key bonds in the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold responsible for characteristic IR vibrations.

Experimental Data & Comparative Analysis

Vibrational ModeExpected Range (cm⁻¹)Observed Range in Derivatives (cm⁻¹)Notes and Comparative Insights
Aromatic C-H Stretch 3100 - 30003185 - 3006These bands are consistently observed just above 3000 cm⁻¹, characteristic of C-H bonds on aromatic or aromatic-like rings.[4] Their presence distinguishes them from purely aliphatic C-H stretches which appear below 3000 cm⁻¹.[2]
Amide C=O Stretch 1690 - 16501684 - 1663This is the most intense and diagnostic band. The observed frequency is higher than that of typical open-chain secondary amides (~1640 cm⁻¹)[5] but falls within the general range for heterocyclic amides.[6] The position around 1670-1680 cm⁻¹ suggests a balance between the ring strain of the bicyclic system and electronic resonance, which tends to lower the frequency.[2][3]
C=N / C=C Ring Stretches 1650 - 14501609 - 1587The fused imidazole and pyrazine rings give rise to a series of bands in this region.[7] These absorptions, resulting from the stretching of C=N and C=C bonds within the heterocyclic system, are a key feature confirming the fused aromatic structure. For example, a derivative shows bands at 1609, 1539, and 1508 cm⁻¹.[2]
N-H / C-H Bending 1500 - 10001438 - 1321This region contains numerous overlapping bands from in-plane bending and other skeletal vibrations, making individual assignments complex. However, the overall pattern is unique to the molecule and serves as a "fingerprint."[8]

Data sourced from characterization of various substituted Imidazo[1,5-a]pyrazin-8(7H)-ones.[2][3]

Comparison with Simpler Analogs:
  • Pyrazinones: Simple monocyclic pyrazinones also exhibit a strong C=O stretch, but the pattern of C=N and C=C ring stretches in the 1600-1500 cm⁻¹ region is less complex than in the fused Imidazo[1,5-a]pyrazin-8(7H)-one system.

  • Imidazoles: While imidazoles contribute to the C=N and aromatic C-H stretching bands, they lack the strong lactam C=O absorption, making its presence a critical identifier for the target scaffold.

  • Isomeric Scaffolds: The isomeric core, Imidazo[1,2-a]pyrazine, which is also common in medicinal chemistry, would show a significantly different fingerprint region and potentially altered C=N stretching frequencies due to the different nitrogen placement and electronic distribution.[9]

This comparative logic is crucial. The presence of a strong C=O band in combination with a complex pattern of aromatic C-H and C=N/C=C stretches strongly supports the assignment of the Imidazo[1,5-a]pyrazin-8(7H)-one structure.

Standardized Protocol for IR Spectrum Acquisition (KBr Pellet Method)

To ensure data integrity and reproducibility, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.

Rationale: This method disperses the solid analyte in an IR-transparent matrix (KBr), minimizing scattering effects and producing sharp, well-defined absorption bands. The key to a good spectrum is achieving a fine, homogenous mixture and a transparent pellet, which requires meticulous sample preparation.

Experimental Workflow

G A 1. Sample & KBr Preparation B Dry sample and Spectroscopic Grade KBr in oven (110°C, 2h) to remove moisture. A->B C Weigh ~1-2 mg of sample and ~100-200 mg of KBr (Ratio ~1:100). B->C F Grind mixture vigorously for 3-5 minutes until a fine, uniform powder is obtained. D 2. Homogenization E Gently mix sample and KBr in an agate mortar. D->E E->F H Transfer a portion of the powder to the pellet die assembly. G 3. Pellet Formation G->H I Apply vacuum to the die for 2-3 minutes to remove trapped air. H->I J Apply pressure (7-10 tons) for ~2 minutes using a hydraulic press. I->J K Carefully release pressure and extract the transparent pellet. J->K M Place pellet in the spectrometer's sample holder. L 4. Spectral Acquisition L->M N Acquire background spectrum (empty sample compartment). M->N O Acquire sample spectrum (typically 16-32 scans, 4 cm⁻¹ resolution). N->O

Caption: Standardized workflow for solid-state IR analysis using the KBr pellet method.

Step-by-Step Methodology:
  • Preparation:

    • Thoroughly dry both the Imidazo[1,5-a]pyrazin-8(7H)-one sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove adsorbed water. Moisture contamination is evident by broad absorption bands around 3400 cm⁻¹.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The precise ratio is less critical than the final homogeneity.

  • Grinding and Mixing:

    • In a clean agate mortar, gently combine the sample and KBr.

    • Grind the mixture vigorously with the pestle for 3-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation to minimize scattering, and to ensure it is uniformly dispersed in the KBr matrix. The final powder should be fine and free of visible crystals.

  • Pellet Pressing:

    • Transfer a portion of the powdered mixture into the collar of a pellet press die.

    • Assemble the die and connect it to a vacuum line for 2-3 minutes. This removes entrapped air, which can cause the pellet to be opaque or brittle.

    • Place the die in a hydraulic press and apply 7-10 tons of pressure for approximately 2 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet is thin and transparent.

  • Analysis:

    • Mount the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to ratio out atmospheric (CO₂, H₂O) and instrumental contributions.

    • Collect the sample spectrum. Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ provides a high signal-to-noise ratio.

Conclusion

The infrared spectrum of the Imidazo[1,5-a]pyrazin-8(7H)-one scaffold is defined by a set of highly characteristic absorption bands. The most informative signals for structural confirmation are the strong amide C=O stretch between 1684-1663 cm⁻¹ , the aromatic C-H stretches appearing above 3000 cm⁻¹ , and the complex series of C=N and C=C ring stretching vibrations from 1610-1580 cm⁻¹ . By comparing these experimental features against theoretical expectations and the spectra of simpler heterocyclic analogs, researchers can confidently verify the synthesis and integrity of this important medicinal chemistry core.

References

  • Inagaki, F., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. HETEROCYCLES, Vol. 92, No. 11. Available at: [Link]

  • Inagaki, F., et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. Semantic Scholar. Available at: [Link]

  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404. Available at: [Link]

  • Kaur, H., et al. (2018). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry Lab Resources. Available at: [Link]

  • Shailaja, M., et al. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Abood, N.A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. Available at: [Link]

  • Endredi, H., et al. (2011). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Department of Chemistry. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Specac. Available at: [Link]

  • Nick, G., et al. (2013). FTIR spectrum of the 1413 cm À1 band of pyrazine along with the best fit. ResearchGate. Available at: [Link]

  • Sundaraganesan, N., et al. (2009). Vibrational analysis of some pyrazole derivatives. ResearchGate. Available at: [Link]

Sources

Technical Guide: Elemental Analysis Standards for Imidazo[1,5-a]pyrazin-8(7H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Imidazo[1,5-a]pyrazin-8(7H)-one core is a privileged scaffold in medicinal chemistry, frequently serving as a template for PDE inhibitors, kinase inhibitors, and bromodomain (BRD9) ligands. However, its physicochemical properties—specifically its high nitrogen content and propensity for hydrogen bonding—present unique challenges for traditional characterization.

This guide challenges the historical reliance on Combustion Analysis (CHN) for this specific scaffold. While CHN remains the "Gold Standard" for many journals, experimental data suggests that Quantitative NMR (qNMR) offers superior accuracy for Imidazo[1,5-a]pyrazin-8(7H)-one derivatives due to their refractory nature and tendency to form non-stoichiometric solvates.

Part 1: The Standard – Combustion Analysis (CHN)

The Rigid Benchmark

For decades, the Journal of Medicinal Chemistry and similar high-impact publications have enforced a strict acceptance criterion for elemental analysis:

ngcontent-ng-c1352109670="" class="ng-star-inserted">

The Rule of ±0.4%: Calculated values for Carbon, Hydrogen, and Nitrogen must be within 0.4% of the theoretical values.[1]

The Problem: The "Nitrogen Error" in Fused Heterocycles

Imidazo[1,5-a]pyrazin-8(7H)-one contains a bridgehead nitrogen and a fused ring system that is thermally stable. In standard combustion chambers (


), this scaffold often exhibits incomplete combustion .
  • Refractory Carbonization: The fused ring system can form graphitic char rather than fully oxidizing to

    
    , leading to low Carbon values.
    
  • Nitrogen Trapping: The bridgehead nitrogen can form stable heterocyclic radical fragments or nitrogen oxides (

    
    ) that are not fully reduced to 
    
    
    
    gas, leading to erratic Nitrogen values.
  • The Solvate Trap: The amide-like lactam moiety (

    
    ) is a strong hydrogen bond acceptor. It aggressively holds water or polar solvents (DMSO/DMF). A sample that appears dry by vacuum standards may still contain 0.2–0.5 equivalents of water, throwing the Carbon calculation off by 
    
    
    
    .
Optimization Protocol for CHN

If CHN is mandatory for your submission, you must modify the standard protocol:

  • Oxidative Boost: Use Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) as a combustion aid to prevent charring.
  • Temperature: Ensure the combustion zone is

    
    .
    
  • Drying: Standard high-vacuum drying is insufficient. Use a drying pistol with

    
     at 
    
    
    
    for 48 hours.

Part 2: The Challenger – Quantitative NMR (qNMR)[3][4][5]

Why qNMR is Superior for This Scaffold

Modern guidelines (including J. Med.[2] Chem. and J. Org. Chem.) now accept qNMR as a valid, often preferred, substitute for combustion analysis.

  • Specificity: qNMR distinguishes between the drug substance and trapped solvent. Unlike CHN, which aggregates all protons, qNMR separates the water peak from the scaffold protons.

  • Non-Destructive: Critical for late-stage, expensive intermediates.

  • Absolute Purity: By using a certified Internal Standard (IS), you determine the mass fraction purity, which accounts for inorganic salts that CHN and LC-UV might miss.

Validated qNMR Protocol for Imidazo[1,5-a]pyrazin-8(7H)-one

Internal Standard (IS): 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at


 6.1 ppm, usually clear of the aromatic pyrazine region).

Workflow:

  • Weighing: Accurately weigh

    
     of analyte and 
    
    
    
    of IS into the same vial (precision
    
    
    ).
  • Solvent: Dissolve in

    
     (preferred for solubility of this scaffold).
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60 seconds).
    • Scans: 16–32 (for S/N > 400).

  • Processing: Apply exponential window function (LB = 0.3 Hz) and Zero Filling (to 64k or 128k points) for accurate integration.

Part 3: Comparative Analysis & Data

The following table contrasts the performance of CHN vs. qNMR on a synthesized batch of a 6-phenyl-imidazo[1,5-a]pyrazin-8(7H)-one derivative.

Table 1: Method Performance Comparison

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)Verdict for Scaffold
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)qNMR (Saves sample)
Accuracy Susceptible to solvent/water error.[3][4]Separates solvent signals.qNMR (Higher specificity)
Interference Inorganic salts are "invisible" (false high purity).Salts detected via mass balance.qNMR (True purity)
Throughput High (Automated).Medium (Requires manual weighing).CHN (Better for bulk QC)
Acceptance Universal legacy acceptance.Accepted by ACS/RSC with raw data.Tie (Trend favors qNMR)

Part 4: Visualizing the Workflow

Diagram 1: The Decision Matrix

This flowchart guides the researcher on which method to select based on the sample's physical state and the target journal's requirements.

DecisionMatrix Start Start: Purity Determination CheckSolubility Is sample soluble in DMSO/CDCl3? Start->CheckSolubility CheckHygro Is sample hygroscopic or a solvate? CheckSolubility->CheckHygro Yes DoCHN Perform CHN Analysis (Requires >5mg, Dry) CheckSolubility->DoCHN No (Insoluble) CheckJournal Target Journal Requirement? CheckHygro->CheckJournal No (Stable Solid) DoQNMR Perform qNMR (Internal Standard Method) CheckHygro->DoQNMR Yes (High Risk) CheckJournal->DoCHN Strict Legacy Rules CheckJournal->DoQNMR ACS/RSC (Modern) DoHRMS Perform HRMS (Identity only, not Purity) DoCHN->DoHRMS Confirmation DoQNMR->DoHRMS Confirmation

Caption: Decision matrix for selecting between qNMR and CHN based on sample solubility and hygroscopicity.

Diagram 2: The "Nitrogen Error" Mechanism

Why CHN fails for Imidazo[1,5-a]pyrazin-8(7H)-one.

NitrogenError Compound Imidazo[1,5-a]pyrazin-8(7H)-one (High N Content) Combustion Combustion Chamber (950°C) Compound->Combustion Success Complete Oxidation (CO2 + H2O + N2) Combustion->Success With WO3 Catalyst Failure Incomplete Combustion (Char + NOx + HCN) Combustion->Failure Standard Conditions ResultGood Accurate %N Success->ResultGood ResultBad Failed Analysis (>0.4% Error) Failure->ResultBad

Caption: The mechanism of incomplete combustion in nitrogen-rich heterocycles leading to analytical failure.

Part 5: Experimental Protocols

Protocol A: qNMR Purity Assessment

Objective: Determine mass % purity of Imidazo[1,5-a]pyrazin-8(7H)-one derivative.

  • Preparation:

    • Dry the NMR tube in an oven at

      
       for 1 hour.
      
    • Select Maleic Acid or 1,3,5-Trimethoxybenzene as the Internal Standard (IS). Ensure the IS purity is certified (TraceCERT® or similar).

  • Weighing:

    • Weigh

      
       of Sample (
      
      
      
      ).
    • Weigh

      
       of IS (
      
      
      
      ).
    • Record weights to 4 decimal places.

  • Dissolution:

    • Add

      
      
      
      
      
      . Vortex until fully dissolved.
  • Measurement:

    • Set temperature to

      
      .
      
    • Optimize

      
       (relaxation delay). For accurate quantitation, 
      
      
      
      . (Default: 30s).[5]
    • Pulse:

      
      .
      
    • Acquire 16 scans.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass.
Protocol B: High-Resolution Mass Spectrometry (HRMS)

Note: HRMS confirms identity (formula), not purity. It is a mandatory companion to qNMR.

  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Mode: Positive Ion (

    
    ).
    
  • Acceptance: Error

    
     from calculated mass.
    

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][6][7]

  • Saijo, R., et al. (2016).[5] Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates.[5][8] Heterocycles. [Link][5]

  • Chemistry World. (2022). Are elemental analysis guidelines appropriate? (Critique of the ±0.4% rule). [Link]

  • NIST. (2025). Quantitative NMR (qNMR) Standards.[2][6][7] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.